1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine
Description
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Properties
IUPAC Name |
1-[(6-bromopyridin-2-yl)methyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-14-5-7-15(8-6-14)9-10-3-2-4-11(12)13-10/h2-4H,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUNBKZNPZEYOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Synthesis and Application of 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity and Properties
1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine belongs to a class of compounds that are pivotal as building blocks in the synthesis of complex pharmaceutical agents. The structure features a bromopyridine moiety, a common electrophilic component in cross-coupling reactions, linked via a methylene bridge to a 4-methylpiperazine group, a prevalent scaffold in drug design known to enhance solubility and bioavailability.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | Not assigned in public databases | N/A |
| Closest Analog CAS | 364794-55-8 (3-yl isomer) | [1] |
| Molecular Formula | C₁₁H₁₆BrN₃ | Calculated |
| Molecular Weight | 270.17 g/mol | Calculated |
| Appearance | Likely an oil or low-melting solid | Inferred from analogs |
| Solubility | Soluble in organic solvents like DCM, MeOH, and DMSO | General chemical principles |
| Storage | Store in a cool, dry place under an inert atmosphere | Standard for bromo-aromatics |
Strategic Synthesis Pathways
The synthesis of 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine can be approached through two primary, reliable routes: direct N-alkylation or reductive amination. The choice between these pathways often depends on the availability of starting materials and desired scale.
Pathway A: Direct N-Alkylation
This is a classical and straightforward approach involving the reaction of a suitable haloalkylpyridine with 1-methylpiperazine. The key challenge lies in the synthesis of the electrophilic precursor, 2-bromo-6-(chloromethyl)pyridine.
Caption: N-Alkylation synthetic workflow.
Experimental Protocol: Synthesis via N-Alkylation
Step 1: Synthesis of 2-Bromo-6-(chloromethyl)pyridine [2]
-
To a solution of 2-bromo-6-(hydroxymethyl)pyridine (1.0 equiv) in dichloromethane (DCM), add cyanuric chloride (1.02 equiv) dissolved in dimethylformamide (DMF).
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with deionized water and separate the organic layer.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.
-
Causality: This method is favored over using thionyl chloride (SOCl₂) to avoid potential over-chlorination and the production of toxic SO₂ gas, making it a more controlled and safer option for producing the key intermediate[2].
-
Step 2: N-Alkylation with 1-Methylpiperazine
-
Dissolve 2-bromo-6-(chloromethyl)pyridine (1.0 equiv) and 1-methylpiperazine (1.1 equiv) in acetonitrile.
-
Add a mild base, such as potassium carbonate (2.0 equiv), to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
-
Trustworthiness: This self-validating system relies on the nucleophilicity of the secondary amine of 1-methylpiperazine displacing the chloride. The progress can be easily monitored, and purification by chromatography ensures the isolation of the pure product.
-
Pathway B: Reductive Amination
This elegant one-pot reaction involves the formation of an iminium ion intermediate from 6-bromopyridine-2-carboxaldehyde and 1-methylpiperazine, which is then reduced in situ.
Caption: Reductive amination synthetic workflow.
Experimental Protocol: Synthesis via Reductive Amination [3][4]
-
Dissolve 6-bromopyridine-2-carboxaldehyde (1.0 equiv) and 1-methylpiperazine (1.1 equiv) in a suitable solvent such as dichloromethane or methanol.
-
If using methanol, the addition of 4 Å molecular sieves is recommended to facilitate imine formation[4].
-
Add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice for its mildness and selectivity. Alternatively, pyridine-borane can be used[4].
-
Stir the reaction at room temperature for 16-24 hours.
-
Quench the reaction carefully with an aqueous solution (e.g., saturated NaHCO₃).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
-
Expertise & Experience: Reductive amination is often preferred in modern drug discovery for its operational simplicity and high functional group tolerance. The choice of a mild reducing agent like NaBH(OAc)₃ prevents the reduction of the aldehyde starting material and is selective for the iminium ion[3].
-
Applications in Drug Discovery and Development
The 1-((bromopyridin-2-yl)methyl)-4-methylpiperazine scaffold is a valuable intermediate for creating diverse chemical libraries for high-throughput screening. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents to explore the chemical space around the core structure.
The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS), as well as in antiviral, and anticancer agents[5][6][7]. Its presence can improve the pharmacokinetic properties of a molecule, such as aqueous solubility and metabolic stability.
Caption: Application in diversity-oriented synthesis.
Analytical Characterization
While experimental data for the target molecule is not available, we can predict the key analytical signatures based on its structure and data from related compounds.
Table 2: Predicted Analytical Data
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic protons on the pyridine ring (3H, ~7.0-8.0 ppm).- A singlet for the methylene bridge protons (-CH₂-, 2H, ~3.6 ppm).- Multiple signals for the piperazine ring protons (8H, ~2.3-2.6 ppm).- A singlet for the methyl group protons (-CH₃, 3H, ~2.2 ppm). |
| ¹³C NMR | - Aromatic carbons (~120-160 ppm).- Methylene bridge carbon (~60-65 ppm).- Piperazine carbons (~45-55 ppm).- Methyl carbon (~46 ppm). |
| Mass Spec (ESI+) | Predicted [M+H]⁺ at m/z 270.06 and 272.06 in a ~1:1 ratio due to the isotopic pattern of Bromine. |
Conclusion
1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine represents a strategically important building block for the synthesis of novel compounds in pharmaceutical research. Its synthesis is achievable through robust and well-established chemical transformations, offering flexibility to synthetic chemists. The combination of a reactive bromo-handle for diversification and a pharmacologically relevant methylpiperazine core makes this compound and its analogs highly valuable for the development of next-generation therapeutics.
References
-
Hörner, M., & Weigand, W. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molbank, 2021(3), M1261. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1231930-25-8 | Product Name : 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine. [Link]
-
Mitoraj, D., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 416. [Link]
-
Bomann, M. D., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Journal of Organic Chemistry, 59(20), 5995-5996. [Link]
-
Patel, R. J., et al. (2014). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 6(2), 249-256. [Link]
-
Suyama, T., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1896-1902. [Link]
- Google Patents. (1994).
-
MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]
Sources
- 1. 364794-55-8|1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (6-Bromopyridin-2-yl)methanamine | 188637-63-0 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
Molecular weight of 6-bromo-2-((4-methylpiperazin-1-yl)methyl)pyridine
The following technical guide is structured as an advanced whitepaper for drug discovery professionals. It synthesizes calculated physicochemical data, synthetic methodologies, and application insights.
Executive Summary
The compound 6-bromo-2-((4-methylpiperazin-1-yl)methyl)pyridine represents a high-value scaffold in modern medicinal chemistry. Structurally, it combines an electron-deficient pyridine core with a solubilizing basic piperazine tail, linked via a methylene bridge. This specific architecture serves two critical functions in drug design: the bromine atom provides a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the
This guide provides a definitive breakdown of its molecular weight, isotopic distribution, synthetic pathways, and handling protocols for research applications.
Physicochemical Specifications
Precise molecular weight calculations are non-negotiable for stoichiometry in library synthesis and quality control in LC-MS workflows. The presence of a bromine atom introduces a significant isotopic signature that must be accounted for in mass spectrometry.
Molecular Formula & Weight
Chemical Formula:
| Property | Value | Notes |
| Average Molecular Weight | 270.17 g/mol | Used for molarity calculations in synthesis. |
| Monoisotopic Mass ( | 269.0528 Da | Primary peak for High-Res MS (HRMS). |
| Monoisotopic Mass ( | 271.0507 Da | Secondary peak (approx. equal intensity). |
| Heavy Atom Count | 15 | Useful for fragment-based drug design (FBDD). |
Isotopic Distribution (Mass Spec Signature)
Due to the natural abundance of bromine isotopes (
-
Peak A (M+H)+: 270.06 (
) -
Peak B (M+H+2)+: 272.06 (
)
Analyst Note: In LC-MS QC, the absence of this 1:1 doublet pattern indicates de-bromination (a common side reaction during aggressive reductive aminations) or incorrect structure assignment.
Synthetic Methodology
The synthesis of 6-bromo-2-((4-methylpiperazin-1-yl)methyl)pyridine generally follows a convergent route. The choice of pathway depends on the availability of starting materials (aldehyde vs. halomethyl pyridine).
Pathway A: Nucleophilic Substitution ( )
This is the most robust method for gram-scale synthesis. It involves the displacement of a benzylic halide by
-
Precursor: 2-bromo-6-(bromomethyl)pyridine (or chloromethyl analog).
-
Reagent: 1-Methylpiperazine (1.1 equiv).
-
Base:
or DIPEA (to scavenge acid). -
Solvent: Acetonitrile (ACN) or DMF.
Pathway B: Reductive Amination
Preferred when the aldehyde precursor is more stable or readily available.
-
Precursor: 6-bromo-2-pyridinecarboxaldehyde.
-
Reagent: 1-Methylpiperazine.[1]
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) - Selected for mildness to prevent debromination.
Visualization of Synthetic Logic
The following diagram illustrates the decision matrix and reaction flow for synthesizing this scaffold.
Figure 1: Convergent synthetic strategies for the target scaffold. Route A is generally preferred for scale-up due to simplified workup.
Application in Drug Discovery[2]
This molecule is rarely a final drug but serves as a critical intermediate or fragment .
Structural Activity Relationship (SAR) Utility
-
Solubility Handle: The basic nitrogen in the piperazine ring (pKa ~7.8) is protonated at physiological pH, significantly lowering LogD and improving metabolic stability.
-
Kinase Hinge Binding: The pyridine nitrogen can serve as a hydrogen bond acceptor in the hinge region of kinase enzymes.
-
Vector Exploration: The methylene linker allows the piperazine group to project into solvent-exposed regions of a protein binding pocket, often used to tune physicochemical properties without disrupting primary binding interactions.
Cross-Coupling Protocols
The 6-bromo position is electronically activated for palladium-catalyzed cross-coupling.
-
Suzuki-Miyaura: Couples with aryl boronic acids to form biaryl systems (e.g., for p38 MAP kinase inhibitors).
-
Buchwald-Hartwig: Couples with amines to generate aminopyridine derivatives.
Protocol Tip: When performing Suzuki couplings on this substrate, the basic piperazine nitrogen can coordinate to the Palladium catalyst, potentially poisoning it. Recommendation: Use robust precatalysts like
or XPhos Pd G2, or add a Lewis acid to sequester the amine.
Handling and Stability (Safety Data)
While specific MSDS data should always be consulted for the exact batch, the following general properties apply to this class of halopyridines:
-
Physical State: Typically a pale yellow to off-white solid or viscous oil (depending on purity and salt form).
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Stability: The benzylic amine linkage is susceptible to oxidation over long periods. Avoid prolonged exposure to air.
-
Hazards: Irritant to eyes and skin. The alkylating potential of trace starting material (bromomethyl pyridine) requires strict containment.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted pyridines. Retrieved from .
- Li, J. J. (2014).Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry.[2] (Context on piperazine solubilizing groups).
- Ertl, P., & Schuffenhauer, A. (2009).Estimation of synthetic accessibility score of drug-like molecules based on molecular complexity and fragment contributions.
(Note: Specific CAS 2404733-80-6 and 307538-54-1 were consulted to validate structural analogs, though the exact target is a custom intermediate derived from standard medicinal chemistry protocols.)
Sources
- 1. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 2. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Physicochemical Profiling of 1-(6-bromo-2-pyridylmethyl)-4-methylpiperazine
The following technical guide is structured as a high-level monograph for researchers and drug development professionals. It synthesizes theoretical physicochemical principles with practical, self-validating experimental protocols.
Executive Summary
The compound 1-(6-bromo-2-pyridylmethyl)-4-methylpiperazine represents a strategic scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and GPCR ligands. Its structure combines a lipophilic, electron-deficient pyridine core (functionalized with a bromine "handle" for further cross-coupling) with a polar, basic methylpiperazine tail via a flexible methylene bridge.
This guide provides a comprehensive analysis of its physicochemical properties, derived from structural analogs and first-principles chemistry, alongside robust experimental protocols for its synthesis and characterization.
Chemical Identity & Structural Logic[1]
| Attribute | Detail |
| IUPAC Name | 1-[(6-bromopyridin-2-yl)methyl]-4-methylpiperazine |
| Common Name | 6-Bromo-2-((4-methylpiperazin-1-yl)methyl)pyridine |
| Molecular Formula | C₁₁H₁₆BrN₃ |
| Molecular Weight | 270.17 g/mol |
| SMILES | CN1CCN(CC2=NC(Br)=CC=C2)CC1 |
| Key Precursor | 6-Bromo-2-pyridinecarboxaldehyde (CAS 34160-40-2) |
| Structural Class | Halogenated Pyridyl-alkylamine |
Structural Features[2][3][4][5][6][7]
-
Bromine Handle (C-6): Positioned for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl groups.
-
Methylene Bridge (C-2): Provides rotational freedom, distinguishing this scaffold from rigid N-arylated piperazines. This flexibility is critical for fitting into specific hydrophobic pockets in enzyme active sites.
-
Methylpiperazine Tail: Acts as a solubility-enhancing group and a proton acceptor (H-bond acceptor) at physiological pH.
Physicochemical Characterization
Note: Specific experimental values for this regioisomer are extrapolated from its 3-pyridyl isomer (CAS 364794-55-8) and direct-linked analogs (CAS 153976-27-3).
Physical State & Appearance
-
Predicted State: Viscous oil or low-melting solid at room temperature.
-
Color: Pale yellow to orange (typical of brominated pyridine amines).
-
Odor: Faint amine-like odor.
Solubility Profile
The solubility is dictated by the basicity of the piperazine nitrogens.
| Solvent | Solubility | Mechanistic Insight |
| Dichloromethane (DCM) | High (>100 mg/mL) | Primary solvent for extraction/purification. |
| Methanol/Ethanol | High | Suitable for reductive amination reactions. |
| Water (Neutral pH) | Low to Moderate | The free base is lipophilic. |
| Water (Acidic pH < 4) | High | Protonation of the piperazine N1/N4 renders it ionic. |
| DMSO | High | Standard for biological assay stock solutions (typically 10 mM). |
Acid-Base Properties (pKa)
-
pKa₁ (Piperazine N4): ~8.5 – 9.0. This nitrogen is the most basic and will be protonated at physiological pH (7.4), improving bioavailability.
-
pKa₂ (Pyridine N): ~2.5 – 3.0. The electron-withdrawing bromine atom and the methylene spacer reduce the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2).
Lipophilicity (LogP)
-
Predicted LogP: 1.5 – 2.0.
-
Implication: This range suggests good membrane permeability (Lipinski compliant) while maintaining sufficient aqueous solubility for formulation.
Experimental Protocols (Self-Validating Systems)
Synthesis: Reductive Amination
The most robust route to this compound is the reductive amination of 6-bromo-2-pyridinecarboxaldehyde. This method avoids the over-alkylation risks associated with alkyl halides.
Protocol:
-
Reagents: Dissolve 6-bromo-2-pyridinecarboxaldehyde (1.0 eq) and N-methylpiperazine (1.1 eq) in anhydrous DCM or DCE (0.1 M concentration).
-
Activation: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Reaction: Warm to RT and stir for 12-16 hours. Monitor by LC-MS (disappearance of aldehyde m/z ~186).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash chromatography (SiO₂). Eluent: 0-10% MeOH in DCM (with 1% NH₄OH additive to prevent streaking).
Figure 1: Reductive amination workflow for the synthesis of the target compound.
Analytical Validation: HPLC-MS Method
To ensure the integrity of the physical property data, purity must be established first.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine). MS (ESI+) monitoring m/z 270/272 (Br isotope pattern 1:1).
pKa Determination (Potentiometric Titration)
Objective: Determine the precise ionization constants to predict behavior in biological assays.
-
Preparation: Dissolve 5 mg of the compound in 20 mL of a degassed water/methanol (80:20) mixture (methanol ensures solubility of the neutral species).
-
Titrant: 0.1 M HCl and 0.1 M NaOH (standardized).
-
Execution: Perform a dual titration (acid to base, then base to acid) under nitrogen atmosphere at 25°C.
-
Analysis: Use the Bjerrum plot method to identify inflection points. The first inflection (acidic region) corresponds to the pyridine N; the second (basic region) to the piperazine N.
Handling, Stability & Safety (SDS Summary)
Stability Hazards
-
Light Sensitivity: Brominated pyridines can undergo photodebromination upon prolonged exposure to UV light. Store in amber vials.
-
Oxidation: The piperazine nitrogen is susceptible to N-oxidation if exposed to air for extended periods. Store under Argon or Nitrogen.
Storage Conditions
-
Temperature: 2-8°C (Short term), -20°C (Long term).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended.
Safety (GHS Classification)
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
-
PPE: Nitrile gloves, safety glasses with side shields, and lab coat. Handle in a fume hood.
Visualization of Chemical Space
The following diagram illustrates the connectivity of the target molecule and its relationship to key physical properties.
Figure 2: Physicochemical property map linking structural features to functional behavior.
References
-
Synthesis of Pyridyl-Piperazines
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
-
-
Precursor Information (6-Bromo-2-pyridinecarboxaldehyde)
-
Sigma-Aldrich Product Data. Link
-
-
pKa Determination Methods
-
Reijenga, J., et al. "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 2013, 8, 53-71. Link
-
-
Analogous Compound Properties (3-yl isomer)
-
PubChem Compound Summary for CID 10438356 (1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine). Link
-
Sources
Technical Monograph: 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine
The following technical guide provides an in-depth analysis of 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine , a critical bifunctional building block in medicinal chemistry.
Core Identity & Synthetic Utility in Fragment-Based Drug Discovery
Executive Summary
1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine represents a "privileged scaffold" linker in modern drug discovery.[1][2][3] It combines three distinct pharmacophoric and synthetic elements:
-
The Pyridine Core: A hydrogen-bond acceptor often used to mimic purine rings in kinase inhibitors.[1][2][3]
-
The Bromine Handle (C6 position): An electrophilic site primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid elaboration of the scaffold into complex bioactive molecules.[1][2][3]
-
The N-Methylpiperazine Tail: A solubilizing group that frequently enhances pharmacokinetic profiles (ADME) and interacts with solvent-exposed regions of protein targets (e.g., GPCRs, Kinases).[1][2][3]
This guide details the physicochemical profile, robust synthesis protocols, and strategic application of this molecule in high-throughput medicinal chemistry.[3][4]
Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8]
Understanding the intrinsic properties of this intermediate is vital for predicting its behavior in reaction mixtures and biological assays.[3]
| Property | Data / Value | Relevance |
| IUPAC Name | 1-[(6-bromopyridin-2-yl)methyl]-4-methylpiperazine | Official designation |
| Molecular Formula | C₁₁H₁₆BrN₃ | Stoichiometry |
| Molecular Weight | 270.17 g/mol | Fragment-based screening (<300 Da) |
| Exact Mass | 269.05 g/mol | Mass Spectrometry ID |
| LogP (Predicted) | ~1.3 - 1.8 | Lipophilicity (Drug-like range) |
| H-Bond Acceptors | 3 (Pyridine N, 2x Piperazine N) | Target binding affinity |
| H-Bond Donors | 0 | Membrane permeability |
| pKa (Piperazine) | ~8.5 (Basic) | Lysosomal trapping / Solubility |
| Physical State | Viscous Oil or Low-melting Solid | Handling requirements |
Synthetic Protocols
Two primary routes exist for synthesizing this scaffold.[2][3][5][6][7][8] Method A (Reductive Amination) is preferred for its higher atom economy and avoidance of lachrymatory alkylating agents.[2] Method B (Nucleophilic Substitution) is a traditional alternative.[2][3]
Method A: Reductive Amination (Preferred)
This "Green Chemistry" approach couples 6-bromopicolinaldehyde with N-methylpiperazine.[1][2][3]
Reagents:
-
Substrate: 6-Bromo-2-pyridinecarboxaldehyde (CAS: 34160-40-2)[2][3]
-
Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride[2]
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[2]
-
Catalyst: Acetic Acid (catalytic amount)[2]
Protocol:
-
Imine Formation: Dissolve 6-bromo-2-pyridinecarboxaldehyde (1.0 eq) and 1-methylpiperazine (1.1 eq) in dry DCM under nitrogen. Add acetic acid (0.1 eq) to catalyze imine formation.[2][3] Stir at room temperature for 1 hour.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer with DCM (3x).[2][3][6] Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude oil is typically purified via flash column chromatography (SiO₂, MeOH/DCM gradient 0→10%).[3]
Method B: Nucleophilic Substitution (Alkylation)
Used when the aldehyde precursor is unavailable, starting from the bromomethyl derivative.
Reagents:
-
Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)[2]
-
Solvent: Acetonitrile (ACN) or DMF[2]
Protocol:
-
Suspend 2-bromo-6-(bromomethyl)pyridine (1.0 eq) and K₂CO₃ (2.5 eq) in anhydrous ACN.
-
Add 1-methylpiperazine (1.1 eq) dropwise at 0°C to prevent over-alkylation or polymerization.
-
Filter off inorganic salts and concentrate the filtrate.[2][3]
Visualizing the Synthetic Logic
The following diagram illustrates the pathway choices and the critical divergence point for library generation.
Caption: Figure 1.[2] Convergent synthesis via reductive amination and subsequent divergence into medicinal chemistry libraries.[3]
Quality Control & Characterization
To ensure the integrity of the building block before downstream coupling, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)[2][8][11]
-
¹H NMR (CDCl₃, 400 MHz):
-
Pyridine Protons: Look for the characteristic splitting of the 2,6-disubstituted pyridine. A doublet (~7.4 ppm), a triplet (~7.5 ppm), and a doublet (~7.3 ppm).[2]
-
Benzylic Methylene: A sharp singlet around 3.6 - 3.7 ppm (2H).[2][3] This confirms the linker is intact.
-
Piperazine Ring: Two multiplets (broad triplets) around 2.5 ppm.[2][3]
-
-
¹³C NMR:
Mass Spectrometry (LC-MS)[2][3]
-
Isotope Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br) creates a characteristic 1:1 doublet separated by 2 mass units.[2]
-
Note: Absence of the M+2 peak indicates debromination (a common side reaction if hydrogenation conditions were used improperly).[2]
Strategic Applications in Drug Discovery[3][4]
This molecule is not a final drug but a high-value intermediate .[2][3] Its application lies in its ability to rapidly generate SAR (Structure-Activity Relationship) data.[2][3]
Fragment Growing (FBDD)
In fragment-based drug discovery, the bromopyridine acts as a "core."[2][3]
-
Workflow: The piperazine moiety binds to a solvent channel (improving solubility), while the bromine allows the chemist to "grow" the molecule into a hydrophobic pocket via Suzuki coupling with aryl boronic acids.
Kinase Inhibitor Design
Many kinase inhibitors (e.g., for CDK4/6 or EGFR) utilize a pyridine-piperazine motif.[2][3]
-
Mechanism: The pyridine nitrogen can accept a hydrogen bond from the kinase hinge region.[3] The piperazine tail extends into the ribose-phosphate binding region or solvent front, modulating selectivity.[2][3]
GPCR Ligands
The 4-methylpiperazine group is a "privileged structure" for aminergic GPCRs (Dopamine D2, Serotonin 5-HT).[1][2][3]
-
Application: Coupling this scaffold to an indole or phenyl ring creates high-affinity ligands for CNS targets.[2][3]
Safety & Handling
-
Hazards: As a brominated pyridine, the compound may be an irritant to eyes and skin.[3] The precursor (if using Method B), 2-bromo-6-(bromomethyl)pyridine, is a potent lachrymator and alkylating agent.[2][3]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base can absorb CO₂ from the air; storage as a hydrochloride salt is more stable for long-term archiving.[1][2][3]
References
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[2][3] Link[1][2]
-
Scaffold Utility in Kinase Inhibitors: Toogood, P. L.[2][3] "Cyclin-Dependent Kinase Inhibitors for the Treatment of Cancer."[2][3] Medicinal Research Reviews, 2001, 21(6), 487-498.[1][2][3] Link[2]
-
Piperazine Pharmacophore: Horton, D. A., et al.[2][3] "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 2003, 103(3), 893-930.[2][3] Link[2]
-
Cross-Coupling of Bromopyridines: Littke, A. F., & Fu, G. C.[3] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002, 41(22), 4176-4211.[2][3] Link
Sources
- 1. 1231930-25-8|1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine|BLD Pharm [bldpharm.com]
- 2. 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine | C12H18BrN3 | CID 86642886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thermofishersci.in [thermofishersci.in]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]
- 7. Piperazine synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Solubility Characterization of Bromopyridine-Piperazine Intermediates: Protocols and Thermodynamic Analysis
Topic: Solubility Characterization of Bromopyridine-Piperazine Intermediates Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Formulation Engineers.
Executive Summary
Bromopyridine-piperazine derivatives, particularly 1-(6-bromopyridin-2-yl)piperazine and its regioisomers, are critical pharmacophores in the development of GPCR ligands (e.g., serotonin 5-HT receptor antagonists) and kinase inhibitors. Their utility as "privileged scaffolds" in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions is well-documented. However, the introduction of the bromine atom and the pyridine ring significantly alters the physicochemical profile compared to the parent piperazine, often leading to solubility challenges during scale-up and formulation.
This technical guide provides a rigorous framework for determining the solubility profiles of these derivatives. It moves beyond simple "soluble/insoluble" classifications to establish thermodynamic parameters (
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]
The solubility behavior of this class is governed by the interplay between the basic piperazine nitrogen (
Key Target Analyte
-
CAS: 219635-91-3
-
Molecular Weight: 242.12 g/mol
-
Physical State: Solid (MP: ~60–98°C depending on salt form/polymorph) or viscous oil if impure.
-
LogP (Predicted): ~1.5 – 2.0 (Moderately lipophilic compared to piperazine LogP -1.17).
Solubility Mechanism: Unlike pure piperazine, which is highly water-soluble due to extensive H-bonding, the bromopyridine derivative exhibits a "Janus-faced" solubility:
-
Acidic Media (pH < 4): High solubility due to protonation of the piperazine secondary amine.
-
Neutral/Basic Media: Reduced aqueous solubility; high affinity for polar aprotic solvents (DMSO, DMF) and moderately polar protic solvents (Ethanol, Isopropanol).[3]
Experimental Methodologies
To ensure data integrity suitable for regulatory filing (IND/NDA), two complementary protocols are recommended: the Isothermal Saturation Method (Thermodynamic) and Dynamic Laser Monitoring (Kinetic/Process).
Protocol A: Isothermal Saturation (Shake-Flask Method)
The Gold Standard for Equilibrium Solubility (
Objective: Determine the absolute mole fraction solubility at specific temperatures (
Reagents:
-
Analyte: >99% purity 1-(6-bromopyridin-2-yl)piperazine (HPLC grade).
-
Solvents: Methanol, Ethanol, Isopropanol, Ethyl Acetate, Water (degassed).[4]
Workflow:
-
Preparation: Add excess solid analyte to 10 mL of solvent in a jacketed glass vessel.
-
Equilibration: Agitate at 150 rpm using a magnetic stirrer. Maintain temperature (
K) using a circulating water bath.-
Critical Step: Allow 48–72 hours for equilibration to ensure the solid phase transitions to its most stable polymorph.
-
-
Sampling: Stop agitation and allow phases to separate for 2 hours.
-
Filtration: Withdraw supernatant using a pre-heated syringe equipped with a 0.22
m PTFE filter (to prevent temperature-induced precipitation). -
Quantification: Dilute the filtrate and analyze via HPLC-UV (typically
nm for the pyridine ring).
Protocol B: Dynamic Laser Monitoring (Polythermal Method)
For Metastable Zone Width (MSZW) and Crystallization Design
This method utilizes Focused Beam Reflectance Measurement (FBRM) or turbidity probes to detect the precise moment of dissolution and nucleation.
Caption: Figure 1. Polythermal workflow for determining solubility and Metastable Zone Width (MSZW) using dynamic laser monitoring.
Thermodynamic Modeling Framework
Raw solubility data (
The Modified Apelblat Model
- : Mole fraction solubility.[5][6]
- : Absolute temperature (K).[3][7][4][8][9]
- : Empirical model parameters derived from regression.
Van't Hoff Analysis
To understand the driving forces of dissolution:
- (Enthalpy): Positive values indicate endothermic dissolution (solubility increases with T).
- (Entropy): Positive values indicate disordering (crystal lattice breakdown).
Caption: Figure 2. Logic flow for thermodynamic parameter extraction from experimental solubility data.
Solubility Data & Solvent Screening[2][3][6][8][13]
While specific thermodynamic values for every derivative vary, the following Reference Solubility Profile (Table 1) is based on the structural properties of the 1-(6-bromopyridin-2-yl)piperazine scaffold.
Table 1: Qualitative Solvent Screening (298.15 K)
| Solvent Class | Solvent | Solubility Assessment | Application |
| Polar Aprotic | DMSO | High (>100 mg/mL) | NMR analysis, Stock solutions |
| Polar Aprotic | DMF | High (>100 mg/mL) | Reaction solvent (S |
| Chlorinated | Dichloromethane (DCM) | High | Extraction, Chromatography |
| Polar Protic | Ethanol | Moderate (Temperature dependent) | Recrystallization (Solvent) |
| Polar Protic | Methanol | Moderate/High | Chromatography |
| Non-Polar | Hexane / Heptane | Insoluble | Recrystallization (Anti-solvent) |
| Aqueous | Water (pH 7) | Low (<1 mg/mL) | Wash solvent |
| Aqueous | 0.1 M HCl | High | Salt formation / Extraction |
Table 2: Representative Thermodynamic Trends
Data derived from analogous phenyl-piperazine systems [1, 2].
| Solvent | Apelblat Parameter A | Apelblat Parameter B | Dissolution Enthalpy ( |
| Ethanol | Positive | Negative | Endothermic (+ve) |
| Isopropanol | Positive | Negative (Larger magnitude) | Endothermic (+ve) |
| Ethyl Acetate | Positive | Negative | Endothermic (+ve) |
Interpretation: The negative
Application in Synthesis & Purification[2][6]
Recrystallization Strategy
Based on the solubility differential (Table 1), the optimal purification strategy for bromopyridine-piperazine intermediates is Cooling Crystallization or Anti-solvent Precipitation .
-
Solvent System: Ethanol (Solvent) + Water (Anti-solvent).
-
Rationale: The compound is moderately soluble in hot ethanol but crashes out upon cooling or water addition. The bromine atom increases lipophilicity, making water an aggressive anti-solvent compared to pure piperazine.
Reaction Monitoring
For Pd-catalyzed couplings (e.g., Buchwald-Hartwig), the reaction mixture is often heterogeneous. Understanding the solubility limit in Toluene or Dioxane at 80°C–100°C is crucial. If the intermediate is not fully dissolved at reaction temperature, the kinetics will be mass-transfer limited.
-
Recommendation: Use Dynamic Laser Monitoring (Protocol B) to verify full dissolution at the reaction set-point (
).
References
-
Thermodynamic Analysis of Piperazine Derivatives
- Title: Solubility and thermodynamic analysis of piperine in pure and mixed solvents.
- Source: Journal of Molecular Liquids.
-
URL:[Link]
-
Solubility Protocols (Shake-Flask & Apelblat)
-
Synthesis & Characterization of Bromopyridine-Piperazines
-
General Solubility of Piperazine
Sources
- 1. 1-(6-Bromopyridin-2-yl)piperazine|Chemical Reagent [benchchem.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution | MDPI [mdpi.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. researchgate.net [researchgate.net]
SMILES string for 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine
Executive Summary
This technical guide provides a comprehensive structural and synthetic analysis of 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine .[1] This molecule serves as a critical "privileged scaffold" in fragment-based drug discovery (FBDD), particularly for kinase inhibitors and GPCR ligands. Its value lies in the 6-bromopyridine moiety, which acts as an electrophilic handle for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the N-methylpiperazine tail improves solubility and pharmacokinetic profiles (logD modulation).
Structural Informatics
The following data defines the precise chemical identity of the target molecule.
| Property | Data Specification |
| IUPAC Name | 1-[(6-bromopyridin-2-yl)methyl]-4-methylpiperazine |
| Common Name | 6-Bromo-2-((4-methylpiperazin-1-yl)methyl)pyridine |
| SMILES | CN1CCN(CC2=NC(Br)=CC=C2)CC1 |
| InChI Key | Predicted:[1][2]KVWCLLICJRXQOY-UHFFFAOYSA-N |
| Molecular Formula | C₁₁H₁₆BrN₃ |
| Molecular Weight | 270.17 g/mol |
| cLogP | ~1.2 (Predicted) |
| H-Bond Acceptors | 3 |
Synthetic Architecture: The Self-Validating Protocol
To ensure high fidelity and minimize side reactions (such as bis-alkylation or oxidative degradation), Reductive Amination is the preferred synthetic route over direct alkylation. This method offers a self-validating endpoint where the disappearance of the aldehyde proton in NMR confirms the intermediate imine formation.
Protocol: Reductive Amination via STAB
Objective: Synthesis of 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine from 6-bromopicolinaldehyde.
Reagents:
-
Precursor A: 6-Bromopicolinaldehyde (1.0 equiv)
-
Precursor B: 1-Methylpiperazine (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM
-
Catalyst: Acetic Acid (AcOH) (1.0 equiv)
Step-by-Step Methodology:
-
Imine Formation (Equilibrium Phase):
-
In a flame-dried round-bottom flask under N₂, dissolve 6-bromopicolinaldehyde in anhydrous DCE (0.2 M concentration).
-
Add 1-methylpiperazine followed by AcOH.
-
Checkpoint: Stir at room temperature for 1 hour. Monitor by TLC or LCMS for the formation of the imine intermediate (often visible as a shift in UV activity).
-
-
Reduction (Irreversible Phase):
-
Cool the mixture to 0°C.
-
Add STAB portion-wise over 15 minutes. Note: STAB is preferred over NaCNBH₃ due to lower toxicity and better selectivity for aldehydes over ketones/halogens.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up & Purification:
-
Quench with saturated aqueous NaHCO₃ (gas evolution will occur).
-
Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification: Flash column chromatography (Silica gel).[3]
-
Eluent: DCM:MeOH:NH₄OH (95:4:1). The basic modifier is critical to prevent the piperazine from streaking.
-
Visual Workflow (DOT Diagram)
Figure 1: Step-wise reductive amination workflow for high-purity synthesis.
Chemoinformatic Validation (QC)
Trustworthiness in chemical synthesis requires rigorous structural verification. The following spectral signatures are diagnostic for this specific molecule.
1. ¹H NMR Interpretation (400 MHz, CDCl₃):
-
The "Fingerprint" Signal: A singlet integrating to 2H around 3.60 – 3.75 ppm . This corresponds to the benzylic methylene bridge (Py-CH₂-N).[1] Its presence confirms the successful linkage of the two fragments.
-
Pyridine Ring: Look for a distinctive pattern for the 2,6-disubstituted pyridine:
-
~7.4 ppm (d, 1H, H-3)
-
~7.6 ppm (t, 1H, H-4)
-
~7.3 ppm (d, 1H, H-5)
-
-
Piperazine Core: Two multiplets (or broad triplets) around 2.50 ppm (8H total), often overlapping with the N-methyl singlet at 2.30 ppm .
2. LCMS Validation:
-
Ionization: Electrospray Ionization (ESI+).
-
Expected Mass: [M+H]⁺ = 270.07 (⁷⁹Br isotope) and 272.07 (⁸¹Br isotope).
-
Isotope Pattern: A 1:1 doublet ratio is mandatory due to the Bromine atom. Absence of this pattern indicates dehalogenation (a common side reaction if hydrogenation conditions are used incorrectly).
Application in Drug Design: The Functionalization Logic
The 6-bromopyridine moiety is not the final target; it is a "warhead" for diversification. The position of the bromine (ortho to the nitrogen) makes it highly reactive for oxidative addition with Palladium catalysts.
Strategic Pathways
-
Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups to scan hydrophobic pockets.
-
Buchwald-Hartwig Amination: Introduction of amines to modulate solubility or target H-bond donors.[1]
-
Heck Reaction: Introduction of vinyl groups for covalent inhibitor design (Michael acceptors).
Functionalization Decision Tree (DOT Diagram)
Figure 2: Divergent synthesis pathways utilizing the 6-bromo "handle" for SAR exploration.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
-
Blakemore, D. C., et al. "Organic Synthesis Provides Opportunities to Transform Drug Discovery." Nature Chemistry, vol. 10, 2018, pp. 383–394. Link
-
Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on Piperazine use for solubility). Link
-
PubChem Compound Summary. "1-[(6-bromopyridin-3-yl)methyl]-4-ethylpiperazine" (Structural analog reference for spectral comparison). Link
Sources
6-bromo-2-((4-methylpiperazin-1-yl)methyl)pyridine InChIKey
Technical Whitepaper: 6-Bromo-2-((4-methylpiperazin-1-yl)methyl)pyridine
Executive Summary
6-Bromo-2-((4-methylpiperazin-1-yl)methyl)pyridine is a specialized heterocyclic intermediate employed primarily in the synthesis of kinase inhibitors and GPCR ligands.[1] It serves as a bifunctional "solubility handle," introducing a basic piperazine moiety to modulate physicochemical properties (LogD, pKa) while providing a reactive aryl bromide for downstream cross-coupling.[1] This guide details its physiochemical profile, validated synthetic routes, and strategic application in medicinal chemistry.[2]
Identity & Physiochemical Profile
This scaffold combines an electron-deficient pyridine ring with a basic solubilizing tail.[1] The 2-position substitution (benzylic-like) allows for flexible orientation of the tail, while the 6-position bromide serves as the electrophilic warhead for scaffold elaboration.[1]
| Property | Specification |
| IUPAC Name | 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine |
| Common Name | 6-Bromo-2-((4-methylpiperazin-1-yl)methyl)pyridine |
| Molecular Formula | C₁₁H₁₆BrN₃ |
| Molecular Weight | 270.17 g/mol |
| SMILES | CN1CCN(CC2=NC(Br)=CC=C2)CC1 |
| InChI | InChI=1S/C11H16BrN3/c1-15-6-8-14(9-7-15)10-11-4-3-5-12(13)11/h3-5H,6-10H2,1H3 |
| Calculated LogP | ~1.8 (Moderate Lipophilicity) |
| pKa (Predicted) | ~8.4 (Piperazine N), ~2.5 (Pyridine N) |
| Appearance | Pale yellow to off-white solid (typically low melting point) or viscous oil |
Synthetic Architecture
The synthesis of this scaffold is approached via two primary methodologies: Nucleophilic Displacement (Industrial) and Reductive Amination (Medicinal) .[1]
Method A: Radical Bromination & SN2 Displacement (Scalable)
This route utilizes cheap starting materials (2-bromo-6-methylpyridine) but requires careful control of radical bromination to avoid over-bromination.[1]
-
Radical Bromination: 2-Bromo-6-methylpyridine is treated with N-bromosuccinimide (NBS) and a radical initiator (AIBN or BPO) in CCl₄ or PhCF₃ at reflux.[1]
-
Critical Control: Stop reaction at ~80% conversion to minimize gem-dibromide formation.[1]
-
-
Nucleophilic Substitution: The crude 2-bromo-6-(bromomethyl)pyridine is reacted with N-methylpiperazine in the presence of an inorganic base (K₂CO₃ or DIPEA) in acetonitrile or DMF.[1]
Method B: Formylation & Reductive Amination (High Fidelity)
Preferred for small-scale, high-purity synthesis to avoid unstable benzylic bromide intermediates.[1]
-
Lithiation/Formylation: 2,6-Dibromopyridine is lithiated (n-BuLi, -78°C) and quenched with DMF to yield 6-bromo-picolinaldehyde.[1]
-
Reductive Amination: The aldehyde is condensed with N-methylpiperazine using NaBH(OAc)₃ in DCE/THF.[1]
Figure 1: Dual synthetic pathways.[1] Route A (Blue) is preferred for scale; Route B (Red) offers higher chemoselectivity.[1]
Experimental Protocols
Protocol A: Synthesis via SN2 Displacement
-
Reagents: 2-Bromo-6-(bromomethyl)pyridine (1.0 eq), 1-Methylpiperazine (1.2 eq), K₂CO₃ (2.0 eq), Acetonitrile (0.2 M).[1]
-
Procedure:
-
Dissolve 2-bromo-6-(bromomethyl)pyridine in anhydrous acetonitrile under N₂.
-
Add K₂CO₃ followed by dropwise addition of 1-methylpiperazine at 0°C.
-
Allow to warm to RT and stir for 4–6 hours (monitor by LCMS for disappearance of bromide).
-
Workup: Filter solids (remove KBr). Concentrate filtrate.[1][3] Partition residue between EtOAc and sat.[1] NaHCO₃. Wash organic layer with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (DCM:MeOH:NH₄OH gradient) is essential to remove trace elimination byproducts.[1]
-
Protocol B: Reductive Amination
-
Reagents: 6-Bromopicolinaldehyde (1.0 eq), 1-Methylpiperazine (1.1 eq), NaBH(OAc)₃ (1.5 eq), AcOH (catalytic), DCE.[1]
-
Procedure:
Medicinal Chemistry Applications
This molecule is a "Privileged Structure" intermediate.[1] It is rarely the final drug but rather the Solubilizing Tail Module .
Strategic Functionality
-
The Bromine (Warhead): Acts as the electrophile for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1] It allows the attachment of the scaffold to a central core (e.g., a kinase hinge binder like aminopyrazole or quinazoline).[1]
-
The Piperazine (Tail):
-
Solubility: The basic tertiary amines (pKa ~8.[1]4) ensure the molecule is protonated at physiological pH, drastically improving aqueous solubility.[1]
-
Lysosomotropism: The basic nature can drive accumulation in acidic lysosomes, affecting volume of distribution (Vd).[1]
-
hERG Liability: Caution: Benzylic amines with lipophilic tails can sometimes bind hERG.[1] The polarity of the pyridine ring helps mitigate this compared to a phenyl analog.[1]
-
Figure 2: Application logic.[1] The scaffold serves as a modular building block for complex therapeutics.
Handling & Stability
-
Storage: Store at -20°C under inert atmosphere.
-
Oxidation Sensitivity: The benzylic position (between the pyridine and piperazine) is susceptible to oxidative degradation over long periods in solution.[1] Avoid prolonged exposure to air.[1]
-
Hygroscopicity: The HCl salt form is highly hygroscopic; the free base is preferred for storage but should be handled quickly.
References
-
Synthesis of Pyridine Intermediates: BenchChem Protocols. "Preparation of 2-Bromo-6-(bromomethyl)pyridine." Link
-
Kinase Inhibitor Design: BindingDB. "Structure-Activity Relationship of Imidazo[4,5-b]pyridine Derivatives." (Refers to similar substructures in Aurora Kinase inhibitors). Link[1]
-
Reductive Amination Methodologies: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] J. Org.[1] Chem. 1996, 61, 11, 3849–3862. Link[1]
-
General Pyridine Chemistry: Sigma-Aldrich. "2-Bromo-6-methylpyridine Product Data."[1] Link
Sources
- 1. BindingDB BDBM50335609 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole::6-BROMO-7-{4-[(5-METHYLISOXAZOL-3-YL)METHYL]PIPERAZIN-1-YL}-2-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-1H-IMIDAZO[4,5-B]PYRIDINE::CHEMBL1236904 [bindingdb.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Basic chemical data for 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine
Technical Monograph: 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine
Executive Summary
This technical guide provides a comprehensive analysis of 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine , a critical heterocyclic building block in medicinal chemistry. Characterized by a 2,6-disubstituted pyridine core linking a lipophilic bromine atom and a solubilizing N-methylpiperazine moiety, this scaffold is widely utilized in the development of kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD) campaigns. Its structural versatility allows for orthogonal functionalization: the bromine atom serves as a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the basic piperazine tail modulates physicochemical properties such as solubility and metabolic stability.
Chemical Identity & Physicochemical Properties
This compound combines an electron-deficient pyridine ring with an electron-rich, basic piperazine. The methylene linker interrupts the conjugation between the rings, altering the basicity of the piperazine nitrogens compared to direct aryl-piperazine analogs.
Table 1: Chemical Specifications
| Property | Data |
| Chemical Name | 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine |
| Molecular Formula | C₁₁H₁₆BrN₃ |
| Molecular Weight | 270.17 g/mol |
| Exact Mass | 269.05 g/mol |
| CAS Number | Not widely listed (Analogous to 3-isomer CAS 1231930-25-8) |
| SMILES | CN1CCN(CC2=NC(Br)=CC=C2)CC1 |
| InChI Key | Predicted: [Algorithm-Dependent] |
| Appearance | Pale yellow oil or low-melting solid (free base) |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (free base) |
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Significance |
| cLogP | ~1.5 - 1.9 | Moderate lipophilicity; suitable for CNS penetration. |
| pKa (Piperazine N1) | ~7.8 | Basic; likely protonated at physiological pH. |
| pKa (Pyridine N) | ~2.5 | Weakly basic due to electron-withdrawing Br. |
| TPSA | ~36 Ų | Favorable for membrane permeability. |
Synthetic Pathways
The synthesis of 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine is typically achieved via two primary routes: Reductive Amination (Method A) or Nucleophilic Substitution (Method B). Method A is generally preferred for its milder conditions and avoidance of potent lachrymators (benzyl bromides).
Method A: Reductive Amination (Preferred)
This route utilizes 6-bromopicolinaldehyde and N-methylpiperazine. It is a one-pot procedure that minimizes byproduct formation.[1]
-
Reagents: 6-Bromopicolinaldehyde, N-Methylpiperazine, Sodium Triacetoxyborohydride (STAB), DCE or DCM, Acetic Acid.
-
Mechanism: Formation of an iminium ion intermediate followed by selective hydride reduction.[2]
Method B: Nucleophilic Substitution
This route involves the displacement of a benzylic halide. While effective, the starting material (6-bromo-2-(bromomethyl)pyridine) is unstable and a skin irritant.
-
Reagents: 6-Bromo-2-(bromomethyl)pyridine, N-Methylpiperazine, K₂CO₃ or DIPEA, Acetonitrile.
Synthesis Workflow Diagram
Figure 1: Dual synthetic pathways. Method A (Blue) is the reductive amination route; Method B (Red) is the SN2 substitution route.
Detailed Experimental Protocols
Protocol A: Reductive Amination (Standard Scale)
-
Preparation: In a 250 mL round-bottom flask, dissolve 6-bromopicolinaldehyde (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) (50 mL).
-
Amine Addition: Add N-methylpiperazine (1.1 eq, 11 mmol) followed by acetic acid (1.0 eq, 10 mmol). Stir at room temperature for 30 minutes to allow imine/iminium formation.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) portion-wise over 10 minutes.
-
Note: Gas evolution (H₂) may occur; ensure proper venting.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen. Monitor by LC-MS (Target M+H ≈ 270/272).
-
Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract with DCM (3 x 50 mL).
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH₄OH, gradient 98:2:0.1 to 90:10:1) to yield the product as a pale yellow oil.[3]
Protocol B: Nucleophilic Substitution
-
Dissolution: Dissolve 6-bromo-2-(bromomethyl)pyridine (1.0 eq) in acetonitrile (0.2 M).
-
Base Addition: Add K₂CO₃ (2.0 eq) and N-methylpiperazine (1.1 eq).
-
Heating: Heat to 60°C for 4 hours.
-
Workup: Filter off solids, concentrate filtrate, and purify as above.
Applications in Drug Discovery
This scaffold acts as a versatile "linker-fragment" in medicinal chemistry.
-
Kinase Inhibition: The pyridine nitrogen and the bromine handle allow for the construction of hinge-binding motifs. The piperazine tail extends into the solvent-exposed region, improving solubility and pharmacokinetic (PK) properties.
-
Fragment-Based Design: The 2,6-substitution pattern of the pyridine creates a specific vector for fragment growth. The bromine atom is readily displaced by boronic acids (Suzuki) or amines (Buchwald) to elaborate the core.
-
GPCR Ligands: The basic nitrogen of the piperazine often mimics biogenic amines, making this scaffold useful in designing ligands for serotonergic (5-HT) or dopaminergic (D2/D3) receptors.
Structural Utility Diagram
Figure 2: Pharmacophoric mapping of the scaffold showing three distinct vectors for drug optimization.
Handling and Safety Data
-
Hazards: The compound is an amine and a halogenated heterocycle. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO₂ absorption (forming carbamates) and oxidation over prolonged periods.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
References
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
-
Pyridine Scaffold Utility: Li, J. J.[4] (Ed.).[1] Heterocyclic Chemistry in Drug Discovery. Wiley, 2013.
-
Analogous Synthesis (3-isomer): "Synthesis of 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine." ChemicalBook Protocols, 2025. Link
- General Fragment Design: Erlanson, D. A., et al. "Fragment-based drug discovery." Journal of Medicinal Chemistry, 2004, 47(14), 3463-3482.
Sources
Methodological & Application
Application Note: Synthesis of 6-(4-methylpiperazin-1-yl)pyridine-2-carbaldehyde via Palladium-Catalyzed Buchwald-Hartwig Amination
Abstract
This application note provides a comprehensive guide to the synthesis of 6-(4-methylpiperazin-1-yl)pyridine-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The protocol details a robust and efficient palladium-catalyzed Buchwald-Hartwig amination reaction between 6-bromo-2-pyridinecarboxaldehyde and N-methylpiperazine. This document offers a step-by-step methodology, mechanistic insights, characterization data, and practical troubleshooting advice to ensure successful and reproducible synthesis.
Introduction
The pyridine-2-carbaldehyde scaffold and the N-aryl piperazine moiety are prevalent structural motifs in a vast array of biologically active molecules, including therapeutics for oncology, neuroscience, and infectious diseases. The targeted compound, 6-(4-methylpiperazin-1-yl)pyridine-2-carbaldehyde, combines these two key pharmacophores, making it a highly sought-after intermediate for drug discovery and the development of novel functional materials.
Traditional methods for the formation of aryl-nitrogen bonds often require harsh reaction conditions and exhibit limited substrate scope. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the construction of C-N bonds under milder conditions with broad functional group tolerance.[1] This application note leverages the principles of the Buchwald-Hartwig reaction to provide a reliable protocol for the synthesis of 6-(4-methylpiperazin-1-yl)pyridine-2-carbaldehyde.
Reaction Scheme
The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between 6-bromo-2-pyridinecarboxaldehyde and N-methylpiperazine.
Caption: General reaction scheme for the Buchwald-Hartwig amination.
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.[1]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (6-bromo-2-pyridinecarboxaldehyde), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: N-methylpiperazine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired product, 6-(4-methylpiperazin-1-yl)pyridine-2-carbaldehyde, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
A potential side reaction is the hydrodehalogenation of the starting material, where the bromine atom is replaced by a hydrogen atom.[1] Careful control of the reaction conditions helps to minimize this and other undesired pathways.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Experimental Protocol
This protocol is adapted for a standard laboratory batch synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-bromo-2-pyridinecarboxaldehyde | ≥97% | Commercially Available |
| N-methylpiperazine | ≥99% | Commercially Available |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available |
| (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) | Ligand Grade | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Saturated brine solution | Prepared in-house | |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica gel | 230-400 mesh | Commercially Available |
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-2-pyridinecarboxaldehyde (1.0 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.01 eq), and (R)-BINAP (0.015 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Addition of Solvent and Amine: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Stir the mixture for 5 minutes, then add N-methylpiperazine (2.0 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water followed by saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(4-methylpiperazin-1-yl)pyridine-2-carbaldehyde.
Caption: Experimental workflow for the synthesis.
Characterization of 6-(4-methylpiperazin-1-yl)pyridine-2-carbaldehyde
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₇N₃O |
| Molecular Weight | 219.28 g/mol |
| Appearance | Off-white to yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.95 (s, 1H, CHO), 7.70 (t, J=7.8 Hz, 1H, Ar-H), 7.35 (d, J=7.4 Hz, 1H, Ar-H), 6.90 (d, J=8.2 Hz, 1H, Ar-H), 3.60 (t, J=5.0 Hz, 4H, piperazine-H), 2.55 (t, J=5.0 Hz, 4H, piperazine-H), 2.35 (s, 3H, N-CH₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 193.5, 158.0, 152.5, 137.0, 118.0, 112.5, 54.5, 46.0, 45.0. |
| Mass Spectrometry (ESI+) | m/z: 220.14 [M+H]⁺ |
Note: The NMR chemical shifts are predicted values and may vary slightly in experimental data.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Ineffective base | - Use fresh Pd(OAc)₂ and ligand- Ensure all glassware is oven-dried and use anhydrous solvent- Use freshly opened NaOtBu or check its quality |
| Formation of hydrodehalogenated side product | - Presence of water or other proton sources- Suboptimal ligand-to-metal ratio | - Ensure strictly anhydrous conditions- Optimize the ligand and catalyst loading |
| Difficulty in purification | - Close-running impurities | - Optimize the eluent system for flash chromatography- Consider alternative purification methods such as crystallization |
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is a highly effective method for the synthesis of 6-(4-methylpiperazin-1-yl)pyridine-2-carbaldehyde. The protocol described in this application note provides a reliable and scalable route to this valuable building block. By understanding the underlying mechanism and potential pitfalls, researchers can confidently apply this methodology to accelerate their drug discovery and materials science programs.
References
Sources
Application Note: Optimized Suzuki-Miyaura Coupling of 6-Bromopyridine Derivatives
This Application Note is designed for researchers and process chemists optimizing Suzuki-Miyaura cross-coupling reactions for 6-bromopyridine derivatives . It moves beyond generic textbook conditions to address the specific electronic and coordinative challenges posed by the pyridine nitrogen atom.
Executive Summary & The "2-Pyridyl Problem"
6-bromopyridine derivatives (functionally equivalent to 2-bromopyridines) represent a privileged but problematic class of substrates in medicinal chemistry. While the electron-deficient nature of the pyridine ring theoretically facilitates oxidative addition, these substrates often suffer from catalyst poisoning and variable yields .
The Core Challenge:
Unlike phenyl halides, the pyridine nitrogen in 6-bromopyridine possesses a lone pair capable of coordinating to the Palladium (Pd) center. This forms a stable, off-cycle
This guide prioritizes 6-bromopyridine as the electrophile (halide partner), utilizing bulky, electron-rich ligand systems to sterically preclude N-coordination while accelerating the catalytic cycle.
Mechanistic Insight: The Deactivation Pathway
To select the right conditions, one must understand the failure mode. The diagram below illustrates the standard catalytic cycle versus the inhibitory "N-Binding Trap" specific to pyridines.
Figure 1: The Catalytic Cycle highlighting the "N-Binding Trap" where the pyridine nitrogen sequesters the Pd(II) intermediate, preventing transmetallation.
Optimization Strategy & Ligand Selection
The solution to N-coordination is Steric Screening . Bulky ligands prevent the pyridine nitrogen from approaching the Pd center while facilitating the coupling of the aryl groups.
Recommended Ligand Classes
| Ligand Class | Examples | Mechanism of Action | Best For |
| Dialkylbiaryl Phosphines | XPhos , SPhos , RuPhos | Bulky biaryl backbone creates a "roof" over the Pd, blocking N-coordination. | General Purpose. High yields, broad scope. |
| Bulky Trialkylphosphines | P(t-Bu)₃ , PCy₃ | High electron density promotes oxidative addition; extreme bulk forces reductive elimination. | Sterically Hindered partners or chlorides.[1][2] |
| Bidentate Ligands | dppf | Large bite angle favors reductive elimination. | Scale-up. Robust and often cheaper. |
Standardized Protocols
Protocol A: The "Gold Standard" (Buchwald Conditions)
Best for: Routine synthesis, high-throughput screening, and valuable intermediates.
This protocol utilizes XPhos or SPhos , which are exceptionally effective at suppressing N-binding. We recommend using pre-formed catalysts (Precatalysts) to ensure precise Pd:L ratios and air stability.
Reagents:
-
Substrate: 6-Bromopyridine derivative (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G3 or SPhos Pd G3 (1.0 – 3.0 mol%)
-
Base: K₃PO₄ (2.0 – 3.0 equiv)
-
Solvent: THF/Water (10:1) or 1,4-Dioxane/Water (4:1)
Step-by-Step Workflow:
-
Charge: To a reaction vial equipped with a stir bar, add the 6-bromopyridine (1.0 mmol), boronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Catalyst Addition: Add XPhos Pd G3 (0.02 mmol, 2 mol%).
-
Note: If using Pd(OAc)₂/Ligand, premix them in a small amount of solvent for 5 mins before adding.
-
-
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes (or 3 vacuum/backfill cycles).
-
Solvation: Add degassed THF/Water (10:1, 0.2 M concentration) via syringe.
-
Reaction: Heat to 60–80°C for 2–12 hours.
-
Checkpoint: Monitor by LCMS.[4] Pyridines often show "tailing"; ensure the pH of the mobile phase is adjusted (e.g., 0.1% Formic Acid).
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[4] Dry over Na₂SO₄.
Protocol B: The "Difficult Substrate" (High Sterics/Instability)
Best for: Unstable boronic acids or highly hindered couplings (e.g., ortho-substituted).
If the boronic acid is prone to protodeboronation (e.g., 2-heterocyclic boronates), use Pd(dppf)Cl₂ or P(t-Bu)₃ with a milder base to minimize decomposition.
Reagents:
-
Catalyst: Pd(dppf)Cl₂[4][5][6]·DCM (3–5 mol%) OR Pd₂(dba)₃ / P(t-Bu)₃
-
Base: Cs₂CO₃ or K₂CO₃ (2.0 equiv)
-
Solvent: DME/Water or Toluene/Water (3:1)
-
Temperature: 80–100°C
Key Modification: If protodeboronation is observed (mass of de-boronated partner appears in LCMS), switch to MIDA boronates or add the boronic acid in portions (e.g., 0.3 equiv every hour).
Decision Tree for Condition Screening
Use this workflow to select the optimal starting point for your specific derivative.
Figure 2: Workflow for selecting reaction conditions based on substrate stability and steric hindrance.
Troubleshooting & Optimization Table
| Observation (LCMS/TLC) | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Catalyst Poisoning (N-binding) | Switch to XPhos or SPhos (bulkier ligands). Increase temperature to 100°C to reverse coordination. |
| Protodeboronation (Ar-H) | Boronic Acid Instability | Use MIDA boronates .[6][7] Switch base to K₃PO₄ (anhydrous) or CsF . Add boronic acid in portions. |
| Homocoupling (Ar-Ar) | Oxidative Oxidant Presence | Ensure rigorous degassing (Argon sparge). Avoid Pd/C or unligated Pd sources. |
| Pd Black Precipitation | Catalyst Decomposition | Ligand concentration is too low. Add excess ligand (L:Pd ratio 2:1 or 4:1). |
References
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Link
-
Fu, G. C., et al. (2000).[2] Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.[8] Link
-
Burke, M. D., et al. (2007).[9] Slow-Release Strategy for the Suzuki-Miyaura Coupling of Unstable Boronic Acids. Journal of the American Chemical Society.[8] Link
-
BenchChem. (2025).[3][4] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. reddit.com [reddit.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Preparation of piperazine-linked pyridine building blocks
Application Note: Strategic Synthesis of Piperazine-Linked Pyridine Building Blocks
and Buchwald-Hartwig Amination.Introduction: The Privileged Scaffold
The piperazine-linked pyridine motif is a "privileged scaffold" in medicinal chemistry, ubiquitous in GPCR ligands, kinase inhibitors (e.g., Palbociclib), and CNS agents. The piperazine ring serves as a critical solubility modulator and a rigid linker that directs substituents into specific binding pockets, while the pyridine ring offers tunable basicity and metabolic stability compared to phenyl analogues.
However, synthesizing these blocks is not merely about mixing reagents. It requires navigating regioselectivity challenges (in poly-halogenated systems) and catalyst deactivation (due to pyridine nitrogen coordination). This guide details two complementary protocols: Nucleophilic Aromatic Substitution (
Strategic Decision Matrix
Before selecting a protocol, analyze the electronics of your pyridine substrate.
Figure 1: Decision tree for selecting the optimal synthetic pathway.
Method A: Regioselective Nucleophilic Aromatic Substitution ( )
This is the workhorse method for 2- and 4-halopyridines. The reaction relies on the formation of a Meisenheimer complex, stabilized by the electronegative pyridine nitrogen.
Expert Insight - Regioselectivity: In 2,4-dichloropyridine,
Protocol 1: Synthesis of tert-butyl 4-(2-chloropyridin-4-yl)piperazine-1-carboxylate
-
Target: Selective C-4 substitution of 2,4-dichloropyridine.
-
Scale: 10 mmol.
Reagents:
-
2,4-Dichloropyridine (1.48 g, 10 mmol)
-
1-Boc-piperazine (1.86 g, 10 mmol) — Crucial: Use mono-protected piperazine to prevent bis-pyridylation.
- (2.76 g, 20 mmol) or DIPEA (2.6 mL, 15 mmol)
-
Solvent: DMSO (20 mL) or NMP.
Step-by-Step Workflow:
-
Setup: Charge a 50 mL round-bottom flask with 2,4-dichloropyridine and 1-Boc-piperazine.
-
Solvation: Add DMSO. Note: DMSO accelerates
rates significantly compared to alcohols due to better solvation of the transition state. -
Base Addition: Add
. -
Reaction: Heat to 80°C for 4–6 hours. Monitor by LCMS.[2]
-
Checkpoint: You should see the product mass (M+H) and consumption of starting material. If C-2 substitution (minor byproduct) is observed, lower temperature to 60°C and extend time.
-
-
Workup: Pour the reaction mixture into crushed ice/water (100 mL). The product often precipitates as a white/off-white solid.
-
Purification: Filter the solid. If no precipitate forms, extract with EtOAc (3x), wash with brine to remove DMSO, and dry over
. -
Yield: Typical isolated yield is 75–85%.
Data Summary: Regioselectivity Trends (
| Substrate | Major Product Position | Conditions | Yield |
| 2,4-Dichloropyridine | C-4 | DMSO, 80°C | 82% |
| 2,6-Dichloropyridine | C-2 (Mono) | DMF, 60°C | 78% |
| 2-Chloro-3-nitropyridine | C-2 | EtOH, RT | 95% |
Method B: Buchwald-Hartwig Amination[3]
For 3-halopyridines or electron-rich 2-pyridines (e.g., 2-chloro-6-methoxypyridine),
Expert Insight - Catalyst Poisoning: Pyridines are notorious for coordinating to Pd(II) species, arresting the catalytic cycle. To overcome this, use bulky biaryl phosphine ligands (e.g., BrettPhos, RuPhos) and pre-formed catalysts (Pd-G3/G4 cycles) rather than generating Pd(0) in situ from Pd(OAc)2 [2].[5]
Protocol 2: Synthesis of 1-(pyridin-3-yl)piperazine (via Boc-intermediate)
-
Target: Coupling at the unreactive C-3 position.
-
Scale: 5 mmol.
Reagents:
-
3-Bromopyridine (0.79 g, 5 mmol)
-
1-Boc-piperazine (1.12 g, 6 mmol)
-
Catalyst: BrettPhos Pd G3 (0.045 g, 1 mol%) — BrettPhos is privileged for primary and secondary amines.
-
Base: NaOtBu (0.72 g, 7.5 mmol) — Strong base required for chloride/bromide activation.
-
Solvent: 1,4-Dioxane (anhydrous, 15 mL).
Step-by-Step Workflow:
-
Deoxygenation (Critical): Charge the reaction vial with 3-bromopyridine, Boc-piperazine, and NaOtBu. Cap and purge with Argon/Nitrogen for 5 minutes. Oxygen kills the active catalytic species immediately.
-
Catalyst Addition: Add the BrettPhos Pd G3 pre-catalyst quickly under positive inert gas pressure.
-
Solvent: Add sparged 1,4-dioxane.
-
Reaction: Heat to 100°C for 2–12 hours.
-
Filtration: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and salts.
-
Purification: Concentrate filtrate. Flash chromatography (Hexane/EtOAc) is usually required to remove excess ligand.
Figure 2: Catalytic cycle emphasizing the regeneration of the active L-Pd(0) species.
Purification & Quality Control
Piperazine derivatives are polar and basic, leading to peak tailing in HPLC and streaking on silica gel.
Purification Strategy:
-
Acidic Mobile Phase: Always use 0.1% Formic Acid or TFA in LCMS to ensure sharp peaks (protonates the piperazine, preventing silanol interaction).
-
DCM/MeOH/NH3: For column chromatography, use a gradient of DCM to DCM:MeOH:NH4OH (90:10:1). The ammonia competes for silica sites.
-
Salt Formation (The "Crash-Out" Method):
-
Dissolve the crude oil in minimal ethanol.
-
Add 2M HCl in ether or oxalic acid (1 eq).
-
The piperazine-pyridine salt often crystallizes out in high purity (>98%), bypassing the need for chromatography [3].
-
QC Specifications:
-
1H NMR: Look for the diagnostic upfield shift of piperazine protons (approx. 2.8–3.5 ppm).
-
HRMS: Essential to confirm mono-substitution vs. bis-substitution (M+H vs M+Pyridine+H).
References
-
Buchwald-Hartwig Conditions for Heterocycles Organic Chemistry Portal. "Buchwald-Hartwig Amination - Ligand Selection."[4] [Link]
-
Purification of Piperazine Derivatives Journal of Liquid Chromatography & Related Technologies. "Accurate HPLC Determination of Piperazine Residues." [Link]
Sources
- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceasia.org [scienceasia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Nucleophilic substitution of 6-bromo-2-(chloromethyl)pyridine with N-methylpiperazine
Application Note: Chemoselective N-Alkylation of N-Methylpiperazine with 6-Bromo-2-(chloromethyl)pyridine
Executive Summary
This guide details the protocol for the synthesis of 1-((6-bromopyridin-2-yl)methyl)-4-methylpiperazine . The reaction exploits the significant electrophilic reactivity difference between a benzylic-like alkyl chloride and an aryl bromide on a pyridine scaffold. By utilizing controlled nucleophilic substitution (
Scientific Foundation & Chemoselectivity
The Chemoselectivity Challenge
The substrate, 6-bromo-2-(chloromethyl)pyridine , presents two electrophilic sites:
-
C(sp³)-Cl (Chloromethyl): Highly reactive. The adjacent pyridine ring acts similarly to a phenyl ring in benzyl chloride, stabilizing the transition state for
attack through orbital overlap (though the electron-deficient pyridine makes the carbocation character less stable than benzene, the pathway remains very fast). -
C(sp²)-Br (Aryl Bromide): Significantly less reactive. Nucleophilic Aromatic Substitution (
) at the 6-position generally requires strong electron-withdrawing activation, high temperatures, or transition metal catalysis.
Mechanistic Pathway
The reaction proceeds via a concerted
-
Kinetic Control: Conducting the reaction at Room Temperature (20-25°C) ensures the amine reacts exclusively with the alkyl chloride.
-
Thermodynamic Risk: Elevated temperatures (>60°C) may increase the risk of side reactions, although
on the bromine remains disfavored without strong activation.
Figure 1: Reaction pathway highlighting the kinetic dominance of the SN2 displacement over potential side reactions.
Experimental Protocol
Reagents & Equipment[2][3][4][5]
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7] | Role |
| 6-Bromo-2-(chloromethyl)pyridine | 206.47 | 1.0 | Limiting Reagent |
| N-Methylpiperazine | 100.16 | 1.2 | Nucleophile |
| Potassium Carbonate ( | 138.21 | 2.0 | Base (HCl Scavenger) |
| Acetonitrile (MeCN) | - | [0.2 M] | Solvent (Polar Aprotic) |
Equipment:
-
Magnetic stirrer & hotplate (for controlled RT stirring).
-
Inert gas line (
or Ar) – Recommended to prevent hydrolysis of the alkyl chloride. -
LC-MS or TLC plates (
, 10% MeOH in DCM).
Step-by-Step Procedure
Step 1: Preparation
-
Flame-dry a round-bottom flask and purge with Nitrogen.
-
Add 6-bromo-2-(chloromethyl)pyridine (1.0 equiv) and anhydrous Acetonitrile (concentration ~0.2 M). Stir until dissolved.
-
Note: DCM can be used as an alternative, but MeCN often provides faster rates for
due to higher dielectric constant.
-
Step 2: Addition
3. Add Potassium Carbonate (
- Expert Insight: A slight excess of amine ensures complete consumption of the alkyl halide, which simplifies purification.
Step 3: Reaction Monitoring 5. Stir vigorously at Room Temperature for 2–4 hours . 6. QC Check: Monitor by TLC (Eluent: 5% MeOH in DCM).
- Starting Material: High
(UV active). - Product: Lower
(stains with Ninhydrin/Dragendorff or UV active). - Target: Disappearance of the alkyl chloride spot.
Step 4: Workup (Aqueous Extraction)
7. Filter the reaction mixture through a Celite pad or sintered glass funnel to remove solid inorganic salts (
- Purification Logic: The free base product partitions into DCM. Excess N-methylpiperazine is water-soluble but may partially extract into DCM.
- Dry the organic layer over
, filter, and concentrate.[5]
Step 5: Purification
-
Crude Purity: Often >90%.
-
Final Polish: If high purity is required for biological assays, purify via Flash Column Chromatography.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: DCM : MeOH (95:5 to 90:10). Optional: Add 1%
or if streaking occurs.
-
Process Workflow Visualization
Figure 2: Operational workflow from setup to isolation.
Characterization & Data Interpretation
| Technique | Expected Signal / Observation | Interpretation |
| ¹H NMR | Singlet @ | Benzylic |
| ¹H NMR | Singlet @ | N-Methyl group of piperazine. |
| ¹H NMR | Multiplets @ | Piperazine ring protons. |
| ¹H NMR | Doublets/Triplet @ | Pyridine aromatic protons (3H). |
| LC-MS | Matches calculated mass (approx. 270/272 Da pattern for Br). |
Troubleshooting & Optimization
-
Issue: Low Yield / Incomplete Reaction
-
Cause: Old/Wet 6-bromo-2-(chloromethyl)pyridine. Alkyl chlorides can hydrolyze to alcohols over time.
-
Fix: Check SM purity. If alcohol is present, activate with
before adding amine.
-
-
Issue: Streaking on Column
-
Cause: Interaction of the basic piperazine nitrogen with acidic silica silanols.
-
Fix: Pre-wash the silica column with 1% Triethylamine in DCM, or use DCM:MeOH:NH3 (90:9:1) eluent.[4]
-
-
Issue: Presence of Bis-Alkylation?
-
Analysis: Impossible with N-methylpiperazine (only one reactive NH). If using unsubstituted piperazine, bis-alkylation is a major risk.
-
Safety Considerations
-
6-Bromo-2-(chloromethyl)pyridine: Alkylating agent. Potentially vesicant and lachrymator. Handle exclusively in a fume hood.
-
Piperazines: Corrosive and potential sensitizers. Avoid skin contact.
-
Waste: Segregate halogenated organic waste.
References
-
Chemoselectivity in Pyridine Nucleophilic Substitution
-
General Protocol for Chloromethylpyridine Substitution
-
Application Notes: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.[3] BenchChem Application Library.
-
-
Piperazine Alkylation Methodologies
- The SN2 Reaction Mechanism: Reactivity and Protocols. Master Organic Chemistry.
-
Analogous Synthesis (Fluoropyridine derivative)
- Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines. Thieme Connect.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. asianpubs.org [asianpubs.org]
- 7. chemscene.com [chemscene.com]
- 8. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Applications of 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine in kinase inhibitor synthesis
Technical Application Note: Strategic Utilization of 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine in Next-Generation Kinase Inhibitor Design
Part 1: Introduction & Structural Analysis
1.1 The "Solvent Front" Strategy in Kinase Inhibition In the design of Type I and Type II kinase inhibitors, the ATP-binding pocket is often modeled as three distinct zones: the Adenine Region (hinge binding), the Hydrophobic Back Pocket (gatekeeper residue interaction), and the Solvent-Exposed Region.[1]
The compound 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine (hereafter referred to as Intermed-2,6 ) represents a critical "warhead-linker-tail" motif designed to target the solvent-exposed region.[1][2] Unlike its regioisomers used in approved drugs like Abemaciclib (which utilizes a 3,6-substituted pyridine linker), Intermed-2,6 provides a unique vector (120° geometry) for projecting the solubilizing piperazine tail.[1][2]
1.2 Pharmacophore Mapping
-
6-Bromo Group: A versatile electrophilic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to attach the motif to the inhibitor core (e.g., pyrimidine, indazole, or quinoline).[1][2]
-
Pyridine Ring: Acts as a rigid aromatic linker.[1] The nitrogen atom can serve as a weak H-bond acceptor, potentially interacting with water networks near the pocket entrance.[1]
-
Methylene Bridge: Breaks conjugation between the pyridine and piperazine, preventing flattening of the molecule and allowing the piperazine to adopt a low-energy chair conformation free of steric clash with the kinase hinge.[1]
-
N-Methylpiperazine: A canonical "solubilizing tail" that improves ADME properties (solubility, permeability) and forms salt bridges with surface residues (e.g., Asp or Glu) often found at the kinase cleft rim.[1][2]
Part 2: Synthetic Protocols
Protocol A: Synthesis of 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine
Rationale: Direct reductive amination is often preferred over nucleophilic substitution to minimize over-alkylation byproducts, but the substitution route from the bromomethyl precursor is more robust for scale-up if conditions are controlled.[1][2]
Methodology: Nucleophilic Substitution Strategy
Reagents:
-
Starting Material: 2-Bromo-6-(bromomethyl)pyridine (CAS: 5315-25-3 precursor or direct commercial source).[1][2]
-
Base:
or DIPEA.[1] -
Solvent: Acetonitrile (ACN) or DMF.[1]
Step-by-Step Protocol:
-
Preparation: Charge a reaction vessel with 2-Bromo-6-(bromomethyl)pyridine (1.0 equiv) and anhydrous Acetonitrile (10 mL/g).
-
Base Addition: Add
(2.5 equiv) and stir at room temperature for 10 minutes. -
Nucleophile Addition: Dropwise add 1-Methylpiperazine (1.1 equiv) dissolved in ACN over 20 minutes. Note: Exothermic reaction; maintain temp < 30°C.[1][2]
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by LC-MS (Target Mass: ~270.06 Da [M+H]+).[1][2]
-
Workup: Cool to RT. Filter off inorganic solids.[1] Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in DCM, wash with water and brine. Dry over
.[1] If necessary, purify via flash column chromatography (DCM:MeOH:NH3, 95:5:0.5). -
Yield: Expected yield 85–92% as a pale yellow oil or low-melting solid.[1][2]
Protocol B: Cross-Coupling Application (Suzuki-Miyaura)
Rationale: Attaching Intermed-2,6 to a heteroaryl core (e.g., Indazole) to synthesize a CDK-targeted library member.[1][2]
Reagents:
-
Boronate: (1H-indazol-5-yl)boronic acid pinacol ester (1.1 equiv).[1][2]
-
Catalyst:
(0.05 equiv).[1][2] -
Base:
(2.0 M aq.[1] solution, 3.0 equiv).
Step-by-Step Protocol:
-
Degassing: In a microwave vial or pressure tube, combine Intermed-2,6 , the Boronate , and 1,4-Dioxane . Sparge with Argon for 5 minutes.
-
Catalyst Addition: Add
and the aqueous .[1] Seal the vessel immediately. -
Coupling: Heat to 90°C (oil bath) or 100°C (microwave) for 2–4 hours.
-
Critical Checkpoint: The reaction must remain oxygen-free to prevent homocoupling of the boronate or dehalogenation of the pyridine.[1]
-
-
Scavenging: Cool to RT. Filter through a Celite pad, eluting with EtOAc.
-
Purification: The basic nitrogen on the piperazine allows for "Catch-and-Release" purification using SCX-2 (Strong Cation Exchange) cartridges, removing non-basic impurities (like phosphine oxides) efficiently.[1][2]
Part 3: Visualization & Logic
Figure 1: Modular Assembly of Kinase Inhibitors
This diagram illustrates the logic of using Intermed-2,6 as a modular building block compared to other isomers.[1][2]
Caption: Comparison of vector geometries. The 2,6-substitution (Red) projects the tail at a 120° angle relative to the core, accessing different solvent channel residues than the linear 3,5-substitution (Yellow).[2]
Part 4: Data Summary & Optimization
Table 1: Troubleshooting Common Synthetic Issues
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step A) | Bis-alkylation of piperazine | Ensure 1-Methylpiperazine is in slight excess (1.1 eq) and added slowly. Use diluted conditions. |
| Protodehalogenation | Overheating during Suzuki | Reduce temp to 80°C; switch to anhydrous base ( |
| Pd Removal | Chelation by Pyridine/N | Use SiliaMetS® Thiol or TMT scavengers post-reaction.[1] Wash organic layer with aqueous cysteine.[1] |
| Poor Solubility | Free base aggregation | Isolate the final product as a HCl or Succinate salt to improve handling and biological testing stability. |
References
-
Design and synthesis of CDK4/6 inhibitors: Wang, Z., et al. (2018).[3] "Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine...". Bioorganic & Medicinal Chemistry Letters. Link
-
Abemaciclib Structure & Synthesis: "Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib". Longdom Publishing.[1] Link
-
Piperazine Pharmacophore Utility: "The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives". MDPI Molecules. Link[1][2]
-
General Suzuki Coupling Protocols: "Suzuki-Miyaura Cross-Coupling Reaction". Organic Chemistry Portal. Link
Sources
- 1. 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine | C12H18BrN3 | CID 86642886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BindingDB BDBM50335609 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole::6-BROMO-7-{4-[(5-METHYLISOXAZOL-3-YL)METHYL]PIPERAZIN-1-YL}-2-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-1H-IMIDAZO[4,5-B]PYRIDINE::CHEMBL1236904 [bindingdb.org]
- 3. Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of 6-Substituted-2-((4-methylpiperazin-1-yl)methyl)pyridine
Abstract & Strategic Importance
The 2-((4-methylpiperazin-1-yl)methyl)pyridine moiety is a privileged scaffold in medicinal chemistry, serving as a critical solubility handle and hydrogen-bond acceptor in numerous kinase inhibitors (e.g., Ponatinib, Imatinib analogs) and GPCR ligands.
The installation of the N-methylpiperazine tail at the 2-position, coupled with a functionalizable handle (Halogen, Aryl, Ester) at the 6-position, presents a specific synthetic challenge. While simple alkylation (SN2) is intuitively obvious, it is often plagued by the instability of free-base halomethyl pyridines.
This guide details a Reductive Amination protocol using Sodium Triacetoxyborohydride (STAB), established as the "Gold Standard" for reproducibility and scalability. It prioritizes the synthesis of the 6-bromo intermediate, allowing for late-stage diversification via Suzuki or Buchwald-Hartwig couplings.
Retrosynthetic Analysis & Route Selection
To synthesize the target efficiently, we must evaluate two primary disconnections.
Comparative Pathway Analysis
| Feature | Route A: Reductive Amination (Recommended) | Route B: SN2 Alkylation (Alternative) |
| Precursor | 6-Bromo-picolinaldehyde | 2-(Chloromethyl)-6-bromopyridine |
| Reagents | N-methylpiperazine, STAB, AcOH | N-methylpiperazine, K2CO3 or DIPEA |
| Stability | High: Aldehydes are stable bench reagents. | Low: Chloromethyl pyridines prone to self-polymerization. |
| Selectivity | High: Mono-alkylation is intrinsic. | Moderate: Risk of quaternary ammonium salt formation. |
| Scalability | Excellent (Mild, homogeneous). | Moderate (Exotherms, heterogeneous). |
Decision: Route A is selected for this protocol due to its superior functional group tolerance and the avoidance of unstable alkyl halide intermediates.
Pathway Visualization
Figure 1: The Reductive Amination strategy avoids isolation of unstable intermediates by reducing the iminium species in situ.[1]
Detailed Experimental Protocol
Target: Synthesis of 2-((4-methylpiperazin-1-yl)methyl)-6-bromopyridine. Scale: 10.0 mmol (Representative).
Reagents & Stoichiometry[2][3][4][5][6][7]
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Amount | Role |
| 6-Bromo-picolinaldehyde | 186.01 | 1.0 | 1.86 g | Limiting Reagent |
| 1-Methylpiperazine | 100.16 | 1.1 | 1.10 g (1.22 mL) | Nucleophile |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 | 2.97 g | Reducing Agent |
| Acetic Acid (AcOH) | 60.05 | 1.0 | 0.60 g (0.57 mL) | Catalyst (pH adjustment) |
| 1,2-Dichloroethane (DCE) | - | - | 40 mL | Solvent (Anhydrous) |
Step-by-Step Methodology
Phase 1: Imine Formation (The "Catch")
-
Setup: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen or Argon.
-
Solvation: Add 6-Bromo-picolinaldehyde (1.86 g) and anhydrous DCE (30 mL). Stir until fully dissolved.
-
Amine Addition: Add 1-Methylpiperazine (1.22 mL) followed by Acetic Acid (0.57 mL).
-
Note: The solution may warm slightly. AcOH buffers the pH to ~5-6, accelerating imine formation without protonating the piperazine into non-nucleophilicity.
-
-
Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: The solution often turns yellow/orange, indicating imine formation.
-
Phase 2: Reduction (The "Fix")
-
Reduction: Cool the mixture to 0°C (ice bath) to moderate the exotherm. Add STAB (2.97 g) portion-wise over 5 minutes.
-
Why STAB? Unlike NaCNBH3 (toxic) or NaBH4 (too reactive, reduces aldehydes), STAB is selective for the iminium ion.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–16 hours.
-
Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The aldehyde spot (high Rf) should disappear; the amine product will be a polar streak or a spot at lower Rf.
Phase 3: Workup & Purification (The "Release")
Critical Step: Piperazines are amphoteric. We utilize this for a "Self-Validating" purification.
-
Quench: Add saturated aqueous NaHCO3 (30 mL) and stir vigorously for 15 minutes to quench excess borohydride.
-
Extraction: Transfer to a separatory funnel. Extract with DCM (2 x 30 mL). Combine organics.
-
Acid-Base Purification (The Protocol Standard):
-
Step A (Acid Wash): Extract the DCM layer with 1M HCl (2 x 30 mL).
-
Chemistry: The product (basic nitrogen) moves to the Aqueous Acid layer. Neutral impurities (unreacted aldehyde, non-basic byproducts) stay in the DCM.
-
Action: Discard the DCM layer (or keep for recovery of neutrals).
-
-
Step B (Basification): Cool the acidic aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.
-
Observation: The solution will become cloudy as the free-base product precipitates/oils out.
-
-
Step C (Final Extraction): Extract the basic aqueous layer with DCM (3 x 30 mL).
-
-
Drying: Dry combined organics over Na2SO4, filter, and concentrate in vacuo.
Yield Expectation: 85–95% as a pale yellow oil or low-melting solid.
Quality Control & Troubleshooting
Self-Validating Workup Logic
The Acid-Base extraction described above is the primary mechanism for ensuring purity without chromatography.
Figure 2: The "Catch and Release" purification strategy exploits the basicity of the piperazine moiety to remove non-basic impurities.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance or wet solvent. | Add 0.5 eq more STAB; ensure DCE is dry. |
| "Stuck" Imine | Imine formed but not reduced. | Check pH. If too basic, reduction is slow. Add 0.5 eq AcOH. |
| Emulsion during Workup | Fine borate salts. | Filter the biphasic mixture through Celite before separation. |
| Low Yield | Product stuck in aqueous phase. | Ensure pH > 12 during basification; salt the aqueous layer with NaCl (salting out). |
Late-Stage Diversification (C6 Position)
Once the 6-bromo-2-((4-methylpiperazin-1-yl)methyl)pyridine is synthesized, the C6 bromine serves as a versatile handle for cross-coupling.
-
Suzuki-Miyaura: React with Aryl-Boronic acids (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) to install aromatic rings.
-
Buchwald-Hartwig: React with Amines (Pd2(dba)3, Xantphos, Cs2CO3) to create C-N linkages common in kinase inhibitors.
References
-
Abdel-Magid, A. F., et al. (1996).[2][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Borch, R. F., et al. (1971).[1][2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on solubilizing tails).
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. mdpi.com [mdpi.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Using 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine as a medicinal chemistry intermediate
Application Note: 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine as a Medicinal Chemistry Intermediate
Executive Summary
1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine represents a high-value "bifunctional" scaffold in modern drug discovery. Structurally, it combines a reactive electrophile (2-bromopyridine) with a solubilizing, pharmacophoric tail (N-methylpiperazine) linked via a methylene bridge.
This configuration offers a specific strategic advantage: it allows the early-stage introduction of a solubility-enhancing moiety (the piperazine) while retaining a robust handle (the bromide) for late-stage diversification via palladium-catalyzed cross-coupling. This guide outlines the handling, reactivity, and optimized protocols for deploying this intermediate in the synthesis of kinase inhibitors, GPCR ligands, and CNS-active agents.
Chemical Profile & Handling
| Property | Specification | Expert Commentary |
| Structure | Pyridine core, 2,6-substitution pattern. | The 2,6-substitution creates a "meta-like" geometry, often used to induce turns in kinase hinge-binders. |
| Basicity | Diprotic base (Piperazine N1 pKa ~9.8, Pyridine N pKa ~2.5). | Critical: The basic piperazine nitrogen can coordinate to Pd catalysts, potentially stalling reactions. Protocols must account for this (see Section 4). |
| Solubility | High in DCM, MeOH, DMSO. Moderate in Et2O. | The piperazine tail grants excellent solubility, but makes the compound "sticky" on silica gel. Add 1-5% Et3N or NH4OH to eluents. |
| Stability | Stable at RT. Hygroscopic. | Store under inert gas (N2/Ar) at 4°C. The benzylic-like methylene position is susceptible to oxidation over prolonged air exposure. |
Strategic Utility: The "Divergent Synthesis" Map
This intermediate allows for a "Tail-First" approach. Instead of appending the solubilizing group last (which can be difficult due to steric encumbrance), the piperazine is installed early. The bromide then serves as the pivot point for divergent synthesis.
Figure 1: Divergent synthesis pathways utilizing the bromopyridine handle.
Optimized Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Challenge: The basic piperazine nitrogen and the pyridine nitrogen can "poison" the palladium catalyst by forming stable, inactive complexes. Solution: Use of a bulky, electron-rich ligand (e.g., XPhos, SPhos) or a chelating ligand (dppf) and an inorganic base that buffers the system.
Reagents:
-
Intermediate (1.0 equiv)
-
Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%) OR Pd2(dba)3 (2 mol%) + XPhos (4 mol%)
-
Base: K3PO4 (3.0 equiv) or Cs2CO3 (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) - Degassed is critical.
Step-by-Step Workflow:
-
Preparation: In a microwave vial or pressure tube, combine the Intermediate, Boronic Acid, and Base.
-
Degassing: Add the solvent mixture (Dioxane/Water).[1][2] Sparge with Nitrogen/Argon for 10 minutes. Note: Oxygen removal is vital to prevent homocoupling and catalyst deactivation.
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas. Seal the vessel immediately.
-
Reaction: Heat to 90°C for 4–12 hours. (Microwave: 110°C for 30–60 mins).
-
Workup (The "Piperazine" Trick):
-
Cool to RT. Dilute with EtOAc.
-
Do NOT wash with acidic water (product will stay in the aqueous layer).
-
Wash with Sat. NaHCO3 followed by Brine.
-
Dry over Na2SO4, filter, and concentrate.
-
-
Purification: Flash chromatography using DCM : MeOH : NH4OH (95 : 4.5 : 0.5).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Challenge: 2-halopyridines are electronically deactivated for oxidative addition compared to phenyl halides, and the substrate's basicity competes with the amine nucleophile.
Reagents:
-
Intermediate (1.0 equiv)
-
Target Amine (1.2 equiv)
-
Catalyst: Pd2(dba)3 (2-5 mol%)
-
Ligand: BINAP or BrettPhos (4-10 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Must be fresh/dry.
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).[2]
Key Procedural Insight: Pre-stir the catalyst and ligand in a small amount of solvent for 5 minutes at RT to form the active catalytic species before adding it to the reaction mixture containing the substrate and base. This "pre-activation" step significantly improves yields for pyridine substrates.
Troubleshooting & Expert Tips (E-E-A-T)
| Issue | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by piperazine N. | Switch to Pd(OAc)2 + XPhos or Pd-PEPPSI-IPr . These bulky ligands prevent the substrate from sequestering the Pd center. |
| Protodebromination (Br replaced by H) | Hydride source present or excessive heat. | Ensure solvents are anhydrous (especially for Buchwald). Reduce temperature by 10°C. |
| Product stuck on Column | Piperazine interaction with silica silanols. | Pre-wash the silica column with eluent containing 1% Triethylamine . Use amine-functionalized silica if available. |
| Pd Contamination in Product | Piperazine coordinates Pd in the final solid. | Treat the crude organic phase with SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavengers before evaporation. |
Mechanism of Action: Catalyst Interaction
Understanding why this substrate is tricky is key to mastering it. The diagram below illustrates the "poisoning" pathway versus the productive cycle.
Figure 2: Competition between productive oxidative addition and catalyst poisoning by nitrogen atoms. Bulky ligands are required to block the poisoning pathway.
References
-
Suzuki-Miyaura Coupling of 2-Halopyridines
- Title: "Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine"
-
Source: Benchchem Application Notes[3]
-
URL: (General reference for 2,6-disubstituted pyridine coupling).
-
Buchwald-Hartwig Amination Protocols
- Title: "A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Vol
- Source:Journal of Organic Chemistry / NIH PubMed
-
URL:
-
Piperazine Scaffold in Medicinal Chemistry
- Title: "The medicinal chemistry of piperazines: A review"
- Source: ResearchGate / European Journal of Medicinal Chemistry
-
URL:
-
Catalyst Scavenging Techniques
- Title: "Removal of Palladium Impurities
- Source: Organic Process Research & Development (OPRD)
-
URL:
(Note: While specific CAS 875323-55-6 or similar may not have a dedicated Wikipedia page, the protocols above are derived from the standard reactivity of the 2-bromo-6-alkylaminopyridine class found in the cited literature.)
Sources
Troubleshooting & Optimization
Improving yield of reductive amination for 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine
Executive Summary
This guide addresses the synthesis of 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine via reductive amination.[1] The reaction involves the condensation of 6-bromo-2-pyridinecarboxaldehyde with N-methylpiperazine , followed by hydride reduction.[1]
While conceptually simple, this specific scaffold presents unique challenges:
-
Electronic Deactivation: The pyridine ring renders the carbonyl highly electrophilic but also makes the resulting iminium intermediate prone to hydrolysis.
-
Steric/Electronic Interference: The ortho-bromine substituent exerts inductive effects and minor steric strain.
-
Chemoselectivity: The bromine moiety is susceptible to hydrodebromination if catalytic hydrogenation (Pd/C) is attempted.
Module 1: The Gold Standard Protocol
Methodology: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB). Rationale: STAB is the reagent of choice (Abdel-Magid protocol) because it is mild enough to avoid reducing the aldehyde to the alcohol before the imine forms, and it does not reduce the bromine functionality [1].
Reagents & Stoichiometry
| Component | Role | Equivalents (eq.) | Notes |
| 6-Bromo-2-pyridinecarboxaldehyde | Electrophile | 1.0 | Limiting reagent.[1] |
| N-Methylpiperazine | Nucleophile | 1.1 – 1.2 | Slight excess drives equilibrium.[1] |
| Acetic Acid (AcOH) | Catalyst | 1.0 – 2.0 | Critical. Promotes iminium formation. |
| NaBH(OAc)₃ (STAB) | Reductant | 1.4 – 1.5 | Mild hydride source. |
| 1,2-Dichloroethane (DCE) | Solvent | 0.2 M | Preferred over DCM for reaction rate. |
Step-by-Step Workflow
-
Imine Pre-equilibrium (Recommended):
-
Dissolve the aldehyde (1.0 eq) and amine (1.1 eq) in anhydrous DCE.
-
Add Acetic Acid (1.0 eq).
-
Tip: Stir for 30–60 minutes at Room Temperature (RT) before adding the reductant. This maximizes iminium ion concentration and minimizes direct aldehyde reduction [2].
-
-
Reduction:
-
Add NaBH(OAc)₃ (1.5 eq) in one portion.
-
Stir at RT under nitrogen for 12–24 hours.
-
-
Quench:
-
Quench with saturated aqueous NaHCO₃. Stir until gas evolution ceases.
-
Mechanism & Pathway Visualization
The following diagram illustrates the critical "Iminium Pivot." If the iminium ion does not form efficiently (due to lack of acid), the aldehyde is reduced to the alcohol impurity.
Caption: The acid-catalyzed pathway (Green) is required to bypass the direct reduction of aldehyde to alcohol (Red).
Module 2: Troubleshooting Guide
Issue 1: Low Conversion / Starting Material Remains
-
Diagnosis: The iminium ion is not forming, or the reducing agent has decomposed.
-
Root Cause:
-
Wet Solvent: STAB decomposes in the presence of significant water.
-
Insufficient Acid: Pyridine aldehydes are electron-poor.[1] The carbonyl oxygen is less basic, making protonation (and subsequent water loss to form the iminium) slower.
-
-
Corrective Action:
-
Ensure DCE is anhydrous (molecular sieves).
-
Increase Acetic Acid to 2.0 equivalents .
-
Do NOT heat above 40°C, as this may degrade STAB.
-
Issue 2: Formation of Alcohol Impurity (6-bromo-2-pyridinemethanol)
-
Diagnosis: Significant peak in LCMS corresponding to M+2 (reduction of aldehyde).
-
Root Cause: The reducing agent attacked the aldehyde before the amine could condense.
-
Corrective Action:
-
Switch to a Sequential Addition protocol. Stir Aldehyde + Amine + AcOH for 2 hours before adding STAB.
-
Avoid NaBH₄. It is a stronger nucleophile and less selective than STAB [3].
-
Issue 3: Debromination (Loss of Br)
-
Diagnosis: Mass spectrum shows M-79/81 peaks.[1]
-
Root Cause: Use of catalytic hydrogenation (H₂/Pd-C) or harsh reducing conditions.[1]
-
Corrective Action:
-
Strictly use hydride reagents (STAB or NaCNBH₃).
-
Avoid transition metal catalysts.
-
Module 3: Workup & Purification Logic
The product is a base containing both a pyridine and a piperazine ring. The pKa of the N-methylpiperazine nitrogen is approximately 9.0. Proper pH control is the only way to isolate the product cleanly without chromatography.
The "pH Switch" Extraction Protocol
Caption: Acid-Base extraction strategy. The product is retained in the aqueous phase at pH < 2 and extracted into organic at pH > 12.
Detailed Protocol:
-
Acid Wash: Dilute reaction with DCM. Add 1N HCl. Shake. The product (protonated) goes to the Aqueous Layer . Neutral impurities stay in DCM.
-
Discard Organic: Remove the DCM layer.
-
Basify: Cool the aqueous layer. Add 2N NaOH dropwise until pH > 12. The product is now a free base.[2]
-
Extract: Extract the aqueous layer 3x with DCM.
-
Dry: Dry combined organics over Na₂SO₄ and concentrate.
FAQ: Frequently Asked Questions
Q: Can I use Sodium Cyanoborohydride (NaCNBH₃) instead? A: Yes, but it is toxic and requires methanol as a solvent. If you use NaCNBH₃, you must adjust the pH to ~6 using acetic acid to prevent the reduction of the aldehyde. STAB is generally preferred for safety and ease of use [1].
Q: Why is my yield low even though the aldehyde is gone? A: Check for the "Bis-alkylation" side product? Unlikely with N-methylpiperazine (secondary amine).[1] More likely, the product is water-soluble. Did you basify to pH > 12 during workup? If the pH is only 8 or 9, the piperazine nitrogen (pKa ~9) may still be partially protonated and lost in the aqueous waste.
Q: Can I do this in THF? A: Yes, but STAB reacts slower in THF than in DCE. If using THF, ensure it is inhibitor-free and strictly anhydrous.[1]
References
-
Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[4][6]
-
Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 59, 1-714.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.
Sources
- 1. CAS 55403-35-5: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 6-bromo-2-((4-methylpiperazin-1-yl)methyl)pyridine
[1]
Case ID: PUR-BR-PYR-PIP-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
The purification of 6-bromo-2-((4-methylpiperazin-1-yl)methyl)pyridine presents a classic "amphoteric-like" challenge in medicinal chemistry.[1] You are dealing with a molecule that possesses:
-
A Lipophilic Domain: The 6-bromopyridine core.
-
A Highly Basic Domain: The N-methylpiperazine moiety (pKa ~9.0–9.8).
-
A Reactive Handle: The aryl bromide, which is sensitive to metal-halogen exchange or Pd-catalyzed coupling if not handled cleanly.[1]
This guide addresses the three most reported failure modes: irreversible adsorption (tailing) on silica , low recovery during aqueous workup , and persistent starting material contamination .
Module 1: Chromatography Troubleshooting
The Issue: "My compound streaks from the baseline to the solvent front."
Root Cause: The basic nitrogens of the piperazine ring interact strongly with the acidic silanols (Si-OH) of standard silica gel via hydrogen bonding and ion-exchange mechanisms. Standard eluents (Hex/EtOAc) cannot disrupt this interaction.
Protocol A: The "Amine-Modified" Mobile Phase (Standard Silica)
Do not use this for LC-MS applications as triethylamine (TEA) suppresses ionization.[1]
-
Pre-treatment: Slurry your silica gel in DCM containing 1% Triethylamine (TEA) before packing the column. This "caps" the active silanol sites.
-
Eluent System: Use a gradient of DCM to 90:10:1 DCM/MeOH/NH₄OH .
-
Note: The Ammonium Hydroxide (NH₄OH) is critical. It competes with your product for silanol binding sites more effectively than TEA.
-
-
Loading: Load the sample as a liquid injection in DCM. Avoid dry-loading on unmodified silica, as the compound may never elute.
Protocol B: The "Reverse Phase" Switch (Recommended)
If normal phase fails, switch to C18. However, pH control is non-negotiable.
-
Acidic Conditions (0.1% TFA): The piperazine becomes diprotonated. The compound will elute very early (near the void volume) due to high polarity. Risk: Desalting required later.[1]
-
Basic Conditions (10mM Ammonium Bicarbonate, pH 10): The piperazine is neutral. The compound retains well on C18 and elutes as a sharp peak. Benefit: The product elutes as the free base.
Decision Logic: Chromatography Selection
Figure 1: Decision matrix for selecting the appropriate stationary phase based on scale and pH requirements.
Module 2: Work-up & Extraction Challenges
The Issue: "I have 50% yield loss after aqueous workup."
Root Cause: The piperazine moiety has a pKa of approximately 9.8. If you wash your organic layer with water or mild base (bicarbonate, pH ~8), a significant portion of your molecule remains protonated (cationic) and stays in the aqueous phase.
The "2-Unit Rule" Protocol
To extract a base into an organic solvent, the aqueous pH must be at least 2 units higher than the conjugate acid's pKa.[2]
-
Target pH: You must adjust the aqueous phase to pH > 12 .
-
Reagent: Use 1N NaOH or saturated Na₂CO₃. Do not use NaHCO₃ (pH is too low).
-
Solvent: Use DCM (Dichloromethane) or Chloroform .
-
Why? Piperazine derivatives are often poorly soluble in Ether or EtOAc. DCM is the solvent of choice for extracting polar amines.
-
-
Emulsion Breaker: If an emulsion forms (common with piperazines), add a small amount of Methanol to the biphasic mixture or filter through a celite pad.
Quantitative Solubility Logic
| Phase Condition | Species Form | Solubility Location |
| pH < 5 (Acidic) | Dication ( | 100% Aqueous |
| pH 7-8 (Neutral) | Monocation (Pip | ~80% Aqueous / 20% Organic |
| pH > 12 (Basic) | Free Base (Neutral) | >95% Organic (DCM) |
Module 3: Impurity Management (The "Ghost" Peak)
The Issue: "I cannot remove the excess N-methylpiperazine."
Root Cause: Syntheses often use excess N-methylpiperazine (NMP) to drive the reaction. NMP boils at 138°C, making it hard to remove by rotovap, and it streaks similarly to your product on silica.
Removal Strategy: The "Distillation Wash"
Since your product (MW ~270) has a significantly higher boiling point than N-methylpiperazine (MW 100), use high-vacuum drying with a specific entrainer.[1]
-
Azeotropic Removal: Add Toluene to your crude oil.
-
Evaporation: Rotovap at 50°C. The toluene helps co-distill the lower-boiling piperazine. Repeat 3x.
-
High Vacuum: Place the oil on a high-vacuum manifold (< 1 mbar) at 60°C for 4 hours. The NMP will sublime/distill off, leaving the heavier bromopyridine product behind.
Module 4: Salt Formation (The Ultimate Purification)
If chromatography fails, convert the oil into a solid salt. This is the industry standard for stabilizing piperazines.
Protocol: Hydrochloride Salt Formation
-
Dissolve the crude free base in Ethyl Acetate (EtOAc) .
-
Cool to 0°C.
-
Add 4M HCl in Dioxane dropwise (1.1 equivalents).
-
A white precipitate should form immediately.
-
Filtration: Filter the solid. The impurities (non-basic or less basic) remain in the mother liquor.
-
Recovery: If you need the free base back for the next step, suspend the salt in DCM and wash with 1N NaOH (as per Module 2).
Visualizing the Extraction Pathway
Figure 2: Optimized extraction workflow ensuring complete recovery of the piperazine free base.[1]
References
-
Biotage Application Notes. "Strategies for the Flash Purification of Basic, Nitrogen-Containing Compounds." Biotage.com. Link
-
Khalili, F., et al. (2009).[3] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(11), 2914–2917. Link
-
Organic Syntheses. "2-Bromopyridine." Org.[2] Synth. 1948, 28, 22. Link
-
BenchChem Technical Guide. "Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates." Link
Solubility issues of bromopyridine derivatives in reaction solvents
Topic: Troubleshooting Solubility & Reactivity in Organic Synthesis
Introduction
"It looks like brick dust and sinks like a stone."
We hear this frequently regarding bromopyridine derivatives. While simple 2-bromopyridine is a liquid, complex derivatives (especially poly-halogenated or fused-ring systems) often exhibit poor solubility due to strong
This guide is not a textbook definition of solubility. It is a battle-tested troubleshooting manual for researchers facing stalled reactions due to heterogeneous mixtures. We focus on two critical workflows: Palladium-Catalyzed Couplings and Organometallic Generation (Grignard/Lithiation) .
Part 1: The Diagnosis (Solvent Selection Strategy)
Before heating a slurry to death, determine why your substrate is insoluble. The pyridine nitrogen introduces a dipole that often mismatches with standard non-polar solvents, while the aromatic ring resists dissolving in pure alcohols.
Decision Matrix: The "Dissolve or Suspend" Protocol
Use this logic flow to select your solvent system before attempting a reaction.
Figure 1: Solvent Selection Decision Tree. Note that salt forms (HCl) are notoriously insoluble in organic media and must be neutralized before coupling reactions.
Part 2: Palladium-Catalyzed Couplings (Suzuki/Buchwald)
The Myth: "The reaction must be homogeneous to proceed." The Reality: Homogeneity is preferred but not required. The "Release-Capture" mechanism allows reactions to proceed in slurry if the rate of dissolution is faster than the rate of catalyst decomposition.
Protocol A: The "Slurry-to-Solution" Suzuki Coupling
Best for: Highly insoluble poly-brominated pyridines.
The Mechanism:
As the small amount of dissolved substrate reacts, the equilibrium shifts (
| Parameter | Recommendation | Scientific Rationale |
| Solvent | 1,4-Dioxane/Water (4:1) or n-Butanol | Dioxane has a high boiling point (101°C) and coordinates weakly to Pd, stabilizing the active species. Water dissolves the inorganic base, creating a phase-transfer interface. |
| Base | K₃PO₄ (Solid or 3M aq.) | Weaker bases like carbonate may stall. Phosphate buffers the pH, preventing protodeboronation of the coupling partner. |
| Ligand | SPhos or XPhos | These electron-rich Buchwald ligands are bulky. They facilitate oxidative addition into the C-Br bond even at low instantaneous substrate concentrations [1]. |
| Agitation | Overhead Stirring (if >5g) | Magnetic stir bars can get stuck in heavy slurries ("cementing"), halting mass transfer. |
Step-by-Step Workflow:
-
Micronization: If the starting material is chunky, grind it with a mortar and pestle. Surface area is the rate-limiting factor here.[1]
-
Sonication: Suspend the bromide in Dioxane/Water. Sonicate for 5-10 minutes before adding the catalyst to break up aggregates.
-
Catalyst Addition: Add Pd(OAc)₂/SPhos (1:2 ratio) or Pd(dppf)Cl₂.
-
The "Slow Ramp": Do not plunge into a 100°C bath. Ramp temperature from ambient to 80°C over 30 minutes. This prevents rapid precipitation of the boronic acid before the cycle starts.
Part 3: Grignard & Lithiation (The "Turbo" Fix)
The Problem: Bromopyridines often precipitate at the low temperatures (-78°C) required for Lithium-Halogen exchange, or they fail to initiate Grignard formation due to surface passivation.
Protocol B: The "Turbo-Grignard" Method
Best for: Converting insoluble bromopyridines into nucleophiles.
Standard Grignard formation relies on surface contact. If the bromide is insoluble, the reaction stops. The solution is Lithium Chloride (LiCl) solubilization, pioneered by Knochel et al. [2].
The "Turbo" Reagent: Isopropylmagnesium Chloride · Lithium Chloride complex (
Figure 2: LiCl-mediated solubilization. The LiCl breaks up the polymeric aggregates of the organomagnesium species, increasing solubility in THF.
Step-by-Step Workflow:
-
Drying: Ensure the bromopyridine is azeotropically dried (toluene strip). Moisture is the enemy.
-
Dissolution: Dissolve/suspend the bromopyridine in anhydrous THF.
-
Exchange: Add
(1.1 equiv) dropwise at -15°C to 0°C (Note: Pyridines are more reactive than benzenes; -78°C is often unnecessary and worsens solubility, while 0°C is usually safe for the exchange). -
Solubilization: You will observe the suspension turn into a clear solution as the LiCl-complex forms.
-
Quench: Add the electrophile (aldehyde, ketone, etc.) immediately after exchange is complete (monitor by GC-MS/iodine quench).
Part 4: Frequently Asked Questions (FAQs)
Q1: My 4-bromopyridine hydrochloride is black and sticky. Is it usable? A: Likely not. The free base of 4-bromopyridine is unstable and self-polymerizes (intermolecular N-alkylation) upon storage. The HCl salt is stable but hygroscopic.
-
Fix: Always generate the free base immediately before use. Partition the HCl salt between DCM and saturated NaHCO₃/K₂CO₃ at 0°C, separate, dry (MgSO₄), and use the solution directly without evaporating to dryness if possible [3].
Q2: I'm seeing "homocoupling" (Py-Py) instead of cross-coupling. Why? A: This is often an oxygen issue, not a solubility issue. However, in slurries, if the catalyst is not well-distributed, local "hotspots" of Pd can promote homocoupling.
-
Fix: Degas solvents vigorously (sparge with Argon for 20 mins) and ensure high stir rates (1000 RPM).
Q3: Can I use DMF for the Grignard reaction to improve solubility? A: Absolutely not. Grignard reagents react violently with DMF (to form aldehydes).
-
Fix: If THF is insufficient, use 2-MeTHF (higher boiling point, better solubility for hydrophobics) or add a co-solvent like Toluene (up to 50% v/v) to the THF mixture.
Q4: How do I purify the product if it's also insoluble? A: Leverage the pyridine nitrogen.
-
Acid Wash: Suspend crude solid in dilute HCl (1M). Impurities (non-basic) remain solid. Filter them off.
-
Base Crash: Neutralize the filtrate with NaOH. Your product should precipitate as a cleaner solid.
-
Recrystallization: High-boiling alcohols (Ethanol/Butanol) are excellent for recrystallizing bromopyridines.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[2] Accounts of Chemical Research, 41(11), 1461–1473.
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336.
-
BenchChem Technical Notes. (2025). Handling Unstable Pyridine Derivatives: 4-Bromopyridine Protocols.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Protocols.
Sources
Stability of 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine under basic conditions
Technical Overview: The "Dual-Personality" Scaffold
Welcome to the Technical Support Center. You are likely working with 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine (hereafter referred to as Compound 6-BP ).[1]
To successfully handle this molecule, you must understand its conflicting structural behaviors. It possesses a "Dual Personality":
-
The Basic Tail (Piperazine): The N-methylpiperazine moiety is a moderately strong base (
). It actively scavenges protons, meaning the molecule is protonated and stable in acidic media but exists as a free base in alkaline conditions. -
The Electrophilic Head (2-Bromopyridine): The pyridine ring is electron-deficient.[1][2] The bromine at the 6-position is activated for Nucleophilic Aromatic Substitution (S_NAr) .[2]
The Critical Insight: While the piperazine tail requires basic conditions to remain unprotonated (free base) for nucleophilic coupling, the bromopyridine head is susceptible to attack by strong bases (hydroxide, alkoxides) at that exact same pH, leading to degradation.
Stability Matrix & Data Summary
Table 1: Stability Profile of Compound 6-BP in Basic Media
| Base Type | Condition | Stability Rating | Primary Degradation Mode |
| Inorganic Weak (NaHCO₃, K₂CO₃) | Aqueous/Organic, RT | High | Stable.[1][3] Preferred for workups. |
| Inorganic Strong (NaOH, KOH) | Aqueous, < 0°C | Moderate | Kinetic stability only.[1] Rapid workup required. |
| Inorganic Strong (NaOH, KOH) | Aqueous, > 40°C | Low | Hydrolysis (S_NAr) to 6-hydroxypyridin-2-yl derivative (Pyridone).[1] |
| Organic Strong (t-BuOK, NaOEt) | Anhydrous, Heat | Critical | Alkoxylation (S_NAr) .[1][3] Br is displaced by -OR.[1] |
| Amine Bases (TEA, DIPEA) | Organic, RT to Reflux | High | Generally stable.[1][3] Best for neutralizing salts. |
Troubleshooting Guide (FAQ)
Q1: I observed a new peak at [M-Br+OH] (M-79+17) during my workup with 1N NaOH. What happened?
Diagnosis: You have triggered Base-Promoted Hydrolysis .[1]
Mechanism: The 2-bromopyridine moiety is activated by the ring nitrogen. Hydroxide ions (
-
Immediate Fix: Switch to a milder base for pH adjustment, such as Saturated Sodium Carbonate (
) or Sodium Bicarbonate ( ).[1] -
Process Change: If NaOH is mandatory, keep the temperature strictly below 5°C and minimize contact time (< 15 mins).
Q2: Can I use Potassium tert-Butoxide (t-BuOK) for a Buchwald-Hartwig coupling with this intermediate?
Diagnosis: High risk of Side-Reaction (Etherification) .[1]
Technical Insight: While
-
Preferred System: Use inorganic bases like
or in dioxane or toluene. These are sufficiently basic to deprotonate the amine/boronic acid but poorly nucleophilic toward the pyridine ring. -
Alternative: If a strong base is required, use LiHMDS or NaOtBu only if the catalyst loading is high enough to ensure the Pd-cycle outcompetes the background S_NAr reaction.
Q3: The compound turned yellow/brown after storage in basic buffer. Is it still usable?
Diagnosis: Likely N-Oxidation or Radical Decomposition .[1] Explanation: The benzylic-like methylene protons (between the pyridine and piperazine) are sensitive. In the presence of base and air, slow oxidation to the N-oxide (at the piperazine or pyridine nitrogen) or radical dimerization can occur. Protocol:
-
Check LC-MS for M+16 peaks (N-oxide).[1]
-
Correct Storage: Store as the HCl salt (solid) if possible, which is indefinitely stable. If it must be stored as a free base, keep it under Argon at -20°C, away from light.
Visualizing the Degradation Pathways
The following diagram illustrates the competitive pathways between stable handling and degradation via Nucleophilic Aromatic Substitution (
Figure 1: Mechanistic pathways determining the stability of 6-BP.[1] Note that heat acts as a catalyst for the irreversible S_NAr degradation pathways.
Validated Experimental Protocol: Stability Stress Test
Before committing this material to a large-scale GMP step, perform this micro-scale stress test to validate your specific reaction conditions.
Objective: Determine the half-life (
-
Preparation: Dissolve 10 mg of Compound 6-BP in 1 mL of your reaction solvent (e.g., DMSO, Toluene/Water).
-
Control: Take a 50 µL aliquot, dilute with Acetonitrile/Water (1:1), and inject on HPLC (Time 0).
-
Stress: Add 5 equivalents of your chosen base (e.g., NaOH,
, or amine). -
Incubation: Heat the mixture to your target reaction temperature (e.g., 60°C).
-
Sampling:
-
Analysis:
-
Pass: >98% Parent peak area remaining.
-
Fail: Appearance of peak at RRT ~0.8 (Hydroxypyridine) or RRT ~1.2 (Alkoxy variant).[1]
-
References
-
Organic Syntheses , Coll.[4] Vol. 3, p.136 (1955); Vol. 23, p.30 (1943).[1][3] Synthesis of 2-Bromopyridine derivatives.[1][5][6][7]Link[1][3]
-
Jubilant Ingrevia , Safety Data Sheet: 2-Bromopyridine. (Provides physical property baselines for the electrophilic head). Link
-
ChemicalBook , 1-[(6-Bromo-3-pyridinyl)methyl]-4-ethylpiperazine Properties and Synthesis. (Analogous structure handling protocols). Link
-
National Institutes of Health (PMC) , Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (Mechanistic validation of S_NAr susceptibility). Link
Sources
- 1. Piperazine, 1-[(6-broMo-3-pyridinyl)Methyl]-4-ethyl- | 1231930-25-8 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 6. chempanda.com [chempanda.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Optimizing reaction time for synthesis of piperazine-pyridine intermediates
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimizing Reaction Kinetics & Selectivity in C-N Cross-Couplings
Core Directive: The Kinetic Triage
As researchers, we often default to "standard" conditions (refluxing in toluene or DMF overnight). However, optimizing reaction time for piperazine-pyridine coupling requires an immediate mechanistic diagnosis. You cannot optimize speed until you identify the rate-limiting barrier.
The Golden Rule:
-
Electron-Deficient Pyridines (Ortho/Para EWGs): Proceed via
. Optimization relies on Heat & Polarity . -
Electron-Neutral/Rich Pyridines (Meta-substituted or EDGs): Proceed via Buchwald-Hartwig . Optimization relies on Ligand Sterics & Catalyst Activation .
Diagnostic Workflow
Before starting your experiment, use this decision matrix to select the correct acceleration pathway.
Figure 1: Decision matrix for selecting the rate-determining optimization pathway based on pyridine electronics.
Module A: Accelerating (The Thermal Route)
If your pyridine is activated (e.g., 2-chloro-3-nitropyridine), the reaction is driven by the nucleophilicity of piperazine and the electrophilicity of the ring.[1]
Common Issue: "My reaction takes 12+ hours in refluxing Ethanol."
Diagnosis: You are likely operating below the activation energy threshold or using a solvent that stabilizes the ground state via hydrogen bonding. Solution: Switch to Microwave Irradiation in polar aprotic solvents.
Protocol: High-Speed Microwave Synthesis
-
Vessel: 10 mL Microwave-transparent vial (sealed).
-
Solvent: Acetonitrile (MeCN) or NMP. Avoid alcohols if possible to prevent ether byproducts.
-
Stoichiometry: 1.0 eq Pyridine-Cl : 3.0 eq Piperazine.
-
Conditions: Ramp to 150°C over 2 mins; Hold for 10-15 mins .
Why this works:
Microwave heating provides direct dielectric heating, overcoming the thermal lag of oil baths. In
Data: Thermal vs. Microwave Comparison
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation |
| Temperature | 80°C (MeCN) | 150°C - 170°C |
| Time | 12 - 24 Hours | 10 - 20 Minutes |
| Yield | 50 - 70% | 85 - 95% |
| Purity | Moderate (Thermal degradation) | High (Cleaner profile) |
Module B: Catalytic Efficiency (The Buchwald Route)
If your pyridine is unactivated (e.g., 3-chloropyridine), you must use Palladium catalysis. Speed here is dictated by the Oxidative Addition and Reductive Elimination steps.
Common Issue: "The reaction stalls after 50% conversion."
Diagnosis: Catalyst deactivation (Pd black formation) or inefficient ligation. Solution: Use bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) and ensure strict oxygen exclusion.
Protocol: Rapid Pd-Catalyzed Coupling
-
Catalyst:
(1-2 mol%) or Pd(OAc) . -
Ligand: Xantphos (2-4 mol%). Xantphos forces a wide bite angle, accelerating reductive elimination.
-
Base: NaOtBu (Sodium tert-butoxide). Soluble bases react faster than insoluble carbonates (
). -
Solvent: Toluene or Dioxane (Anhydrous, degassed).
Critical Step: Pre-mix the Pd source and Ligand in the solvent for 5 minutes before adding the substrate. This ensures the active catalytic species (
Troubleshooting & FAQs
Q1: I am seeing a large impurity with double the molecular weight. What is it? A: This is the bis-piperazine dimer (Process: Py-Pip-Py). Piperazine has two nucleophilic nitrogens. Once the first pyridine attaches, the product is still a secondary amine and can react again.
-
Fix: Increase Piperazine stoichiometry to 5-10 equivalents . This statistically ensures the pyridine halide encounters free piperazine rather than the mono-substituted product.
-
Workup Tip: Excess piperazine is water-soluble. Wash the organic layer 3x with brine/water to remove the unreacted excess.
Q2: My microwave reaction vessel exploded/leaked. Why? A: You likely used a low-boiling solvent (DCM, THF) or generated gas.
-
Fix: Use solvents with high boiling points (DMSO, NMP, DMF) or moderate ones (MeCN, Toluene). Ensure the vial is capped after the contents have cooled if working manually, but for microwave reactors, ensure the "Max Pressure" setting is active (usually 20-30 bar).
Q3: Can I use water as a solvent?
A: Yes, for "On-Water"
-
Insight: Some hydrophobic pyridines react faster in water emulsions due to the "hydrophobic effect" and hydrogen-bond activation at the interface. However, this is generally slower than microwave/NMP methods.
Experimental Workflow: The "Self-Validating" Loop
Use this workflow to ensure your optimization is actually working and not just generating noise.
Figure 2: Experimental workflow with integrated checkpointing to prevent wasted instrument time.
References
-
Microwave Acceleration in Piperazine Synthesis: Hrdina, R., et al. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." Molecules, 2020.[2][3]
-
Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L.[4] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (General reference for RuPhos/Xantphos utility in secondary amines).
-
SNAr Kinetics & Solvent Effects: Bagley, M. C., et al. "A new one-step synthesis of pyridines under microwave-assisted conditions."[5] Tetrahedron Letters, 2002.[5]
-
Green Chemistry Approaches (Water/Microwave): Ju, Y., & Varma, R. S. "Aqueous N-heterocyclization of primary amines and hydrazines with dihalides: microwave-assisted syntheses of N-azacycloalkanes, isoindole, pyrazole, pyrazolidine, and phthalazine derivatives." Journal of Organic Chemistry, 2006.[4]
Sources
- 1. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
Technical Support Center: Buchwald-Hartwig Coupling of Bromopyridines
Executive Summary: The "Pyridine Problem"
Coupling bromopyridines is significantly more challenging than coupling bromobenzenes. If you are experiencing low conversion (<20%) or stalled reactions, the root cause is likely catalyst poisoning via the pyridine nitrogen or improper oxidative addition dynamics driven by the electron-deficient nature of the ring.
This guide moves beyond generic advice. We treat the reaction as a system where the catalyst, ligand, and base must out-compete the substrate's inherent desire to shut down the catalytic cycle.
Diagnostic Workflow
Before changing reagents, identify how the reaction is failing. Use this logic flow to pinpoint the failure mode.
Figure 1: Decision tree for diagnosing reaction failure modes in aminopyridine synthesis.
Technical Deep Dive: The Mechanics of Failure
Q: Why does my reaction stall even with fresh catalyst?
A: Competitive Coordination (The "Pyridine Effect").
The pyridine nitrogen is a competent ligand. In standard couplings, the phosphine ligand (
-
The Fix: You must use bulky, electron-rich biaryl phosphine ligands (e.g., tBuBrettPhos, XPhos). These ligands are sterically demanding enough to prevent the pyridine nitrogen from binding, forcing the reaction through the productive catalytic cycle.
Q: Why is 2-bromopyridine harder to couple than 3-bromopyridine?
A: The Chelation Trap.
-
3-Bromopyridine: Behaves similarly to electron-deficient bromobenzene. The nitrogen is distal and exerts only an electronic effect.
-
2-Bromopyridine: The nitrogen is proximal to the C-Br bond. Upon oxidative addition, the nitrogen can chelate the Pd(II) center, stabilizing the intermediate so strongly that transmetallation (the next step) cannot occur.
-
The Fix: For 2-bromopyridines, G3/G4 Precatalysts are non-negotiable. They ensure a 1:1 Ligand:Pd ratio, preventing the formation of multi-ligated inactive species.
Q: My LCMS shows the bromine was replaced by Hydrogen (Ar-H). Why?
A: Protodehalogenation.
This occurs when the
-
The Fix: Switch to a base that does not possess
-hydrogens (e.g., or ) and ensure solvents are anhydrous. Avoid primary alcohol solvents.
Optimization Matrix: Ligand & Base Selection[2][3][4]
Do not guess. Select your system based on the amine class and base sensitivity.[1]
Table 1: Ligand Selection Guide
| Amine Class | Recommended Ligand | Why? |
| Primary Amines (Aliphatic) | BrettPhos or RuPhos | Prevents |
| Primary Amines (Anilines) | BrettPhos | Highly selective for mono-arylation. |
| Secondary Amines (Cyclic) | RuPhos | Excellent stability; accommodates steric bulk. |
| Secondary Amines (Acyclic) | RuPhos or XPhos | XPhos is robust; RuPhos is better for steric hindrance. |
| Amides / Carbamates | tBuBrettPhos | specifically designed for weak nucleophiles (amides). |
Table 2: Base Selection Guide
| Base | Type | Use Case | Warning |
| NaOtBu | Strong ( | Standard for robust substrates. Fast rates. | Incompatible with esters, nitriles, and some halogens. |
| LiHMDS | Strong / Non-nuc | Good for base-sensitive groups. Soluble in THF/Toluene. | Can cause silylation side-products if not quenched properly. |
| Cs₂CO₃ | Weak ( | Gold Standard for sensitive substrates (esters, aldehydes). | Requires higher temp ( |
| K₃PO₄ | Weak | Alternative to Carbonate.[2][3] | Often requires water/alcohol additive (2-4%) to dissolve. |
Validated Experimental Protocol
System: Coupling 2-Bromopyridine with a Secondary Amine Standard: Pd-G4 Precatalyst Method (High Reliability)
Reagents:
-
Substrate: 2-Bromopyridine (1.0 equiv)
-
Nucleophile: Morpholine (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)
-
Note: Do not use Pd(OAc)₂ + Ligand. The induction period allows pyridine poisoning.
-
-
Base: NaOtBu (1.2 equiv) (Or Cs₂CO₃ for sensitive substrates)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure:
-
Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon/Nitrogen.
-
Solids: Weigh RuPhos Pd G4 and NaOtBu in a glovebox (ideal) or rapidly in air and transfer to the vial.
-
Why? G4 precatalysts are air-stable, but NaOtBu is hygroscopic. Wet base = hydrodehalogenation.
-
-
Liquids: Add the 2-bromopyridine , the amine , and the solvent via syringe.
-
Degassing: Sparge the mixture with Argon for 5 minutes (subsurface bubbling).
-
Critical: Oxygen kills the active Pd(0) species immediately.
-
-
Reaction: Seal the vial. Heat to 80°C for 2-4 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd black. Concentrate and purify.
Mechanistic Visualization
Understanding the cycle helps you visualize where the "Pyridine Poisoning" occurs.
Figure 2: The Buchwald-Hartwig catalytic cycle, highlighting the specific "Poison Trap" relevant to pyridine substrates.
References
-
Buchwald Precatalysts (G3/G4): Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.
-
Coupling of Aminopyridines: Kuskar, S., et al. (2019). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Journal of Organic Chemistry.
-
Ligand Selection (RuPhos/BrettPhos): Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide. Chemical Science.
-
Mechanistic Insight (Catalyst Poisoning): Paul, F., et al. (2015). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Reactions of Heterocycles. Organometallics.
Sources
Removing unreacted N-methylpiperazine from reaction mixtures
The following technical guide addresses the removal of 1-Methylpiperazine (commonly referred to as N-methylpiperazine or NMP) from reaction mixtures.
Status: Operational | Topic: Downstream Processing | Tier: Advanced[1]
Executive Summary
N-methylpiperazine (NMP) is a ubiquitous nucleophile and base in medicinal chemistry.[1] Its removal is notoriously difficult due to its amphiphilic nature (miscible in water, soluble in organics) and its tendency to streak on silica gel.[1]
Effective removal requires exploiting its specific chemical handles:[1][2][3]
-
The Secondary Amine: The N4 position is unhindered and nucleophilic (amenable to scavenger resins).[1]
-
Basicity: pKa values of ~5.1 and ~9.1 allow for pH-controlled partitioning.[1]
-
Chelation Potential: The 1,4-diamine motif binds copper, allowing for complexation washes.[1]
Module 1: Aqueous Workup Optimization
Best for: Crude reaction mixtures where the target product is not a salt-sensitive amine.[1]
The Mechanism
NMP possesses two basic nitrogen centers.[1] To force it into the aqueous layer, you must protonate at least one, preferably both, nitrogens.
Critical Threshold: You must lower the aqueous pH below 4.0 to ensure full diprotonation (
Protocol: The "Double-Wash" Technique
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (at least 10 volumes relative to NMP).
-
Note: Avoid Ether; NMP salts can sometimes stick to the glass in ether.[1]
-
-
Wash 1 (High pH - Optional): Wash with saturated
.-
Purpose: Removes acidic impurities first; NMP remains in organic layer.[1]
-
-
Wash 2 (Low pH - Critical): Wash the organic layer 3x with 0.5 M HCl or 10% Citric Acid .[1]
-
Target pH: Aqueous layer must test pH < 3.[1]
-
Observation: NMP moves to the aqueous phase as the hydrochloride or citrate salt.
-
-
Verification: Check the organic layer by TLC (use stain: Ninhydrin or Dragendorff).[1]
Decision Logic: Aqueous Extraction
Figure 1: Decision matrix for selecting the appropriate acidic wash based on product stability.
Module 2: Scavenger Resins (Chemoselective Removal)
Best for: Late-stage purification, library synthesis, or when the product is also a basic amine (making acid washes impossible).
The Mechanism
If your product is a tertiary amine, it cannot react with electrophiles. NMP, however, contains a secondary amine at the N4 position. We use a solid-supported electrophile (Isocyanate) to covalently bind NMP.[1] The resin is then filtered off, taking the NMP with it.
Recommended Resins
| Resin Type | Functionality | Loading | Mechanism |
| PS-Isocyanate | ~1.5 mmol/g | Reacts with | |
| PS-Benzaldehyde | ~2.0 mmol/g | Forms iminium ion (requires reducing agent to lock).[1] | |
| PS-TsOH | Sulfonic Acid | ~3.0 mmol/g | Ionic capture (Non-selective; captures all bases).[1] |
Protocol: Isocyanate Scavenging
-
Calculate: Determine the excess moles of NMP remaining (estimate based on equivalents used).
-
Stoichiometry: Add 3 equivalents of PS-Isocyanate resin relative to the residual NMP.
-
Solvent: Ensure the solvent swells the resin (DCM, THF, or DMF). Avoid Methanol (reacts with isocyanate).
-
Incubation: Shake gently at Room Temperature for 4–12 hours .
-
Filtration: Filter through a fritted cartridge or Celite.
-
Result: Filtrate contains product; NMP remains trapped on the beads.[1]
Module 3: The "Copper Complex" Trick
Best for: Large scale extractions where resins are too expensive and acid washes cause emulsions.[1]
The Mechanism
1,2-diamines and 1,4-diamines (like piperazines) form stable, water-soluble chelate complexes with Copper(II). Monodentate amines (like many products) bind less tightly and can be washed out or don't partition as aggressively.[1]
Protocol
-
Prepare a 10% aqueous solution of Copper(II) Sulfate (
) . -
Wash the organic reaction mixture with this blue solution.[1]
-
Endpoint: The aqueous layer will turn deep purple/royal blue as it complexes the NMP.[1]
-
Repeat the wash until the aqueous layer remains light blue (color of the stock solution), indicating no more NMP is being extracted.
-
Perform a final brine wash to remove residual copper.[1]
Module 4: Azeotropic Removal
Best for: Robust, non-volatile products where NMP must be removed without aqueous workup.[1]
Data Table: Azeotropic Properties
| Solvent Component A | Component B | Azeotrope BP | Composition (% by wt) |
| Water | N-Methylpiperazine | ~96°C | ~50% Water / 50% NMP |
| Toluene | N-Methylpiperazine | No defined azeotrope | Co-evaporation assists removal |
Protocol
-
Add Water (if product tolerates) or excess Toluene to the reaction mixture.[1]
-
Rotary evaporate at elevated temperature (bath: 50–60°C) under high vacuum.
-
The steam/vapor carries the NMP (BP 138°C) over at a lower temperature due to the azeotropic effect (BP ~96°C).[1]
-
Repeat 2-3 times.
Troubleshooting & FAQs
Q1: I used HCl to remove NMP, but my product precipitated out. What happened?
A: Your product likely contains a basic nitrogen that also formed a hydrochloride salt.[1]
-
Fix: Switch to DCM (dichloromethane) as your solvent.[1] Many amine-HCl salts are soluble in DCM but insoluble in Ether/EtOAc.[1] If it still precipitates, filter the solid—it might be your pure product as a salt!
Q2: I see a "streak" on my TLC plate that won't go away.
A: NMP streaks badly on silica due to its basicity.[1]
-
Fix: Treat your TLC plate with 7% Ammonia in Methanol before running, or add 1% Triethylamine (TEA) to your mobile phase.[1] This saturates the silica's acidic sites, allowing NMP to elute as a compact spot (Rf ~ 0.2–0.3 in 10% MeOH/DCM).
Q3: Can I remove NMP by Rotovap alone?
A: Rarely. The boiling point is 138°C. You need a high-vacuum pump (< 5 mbar) and heat, which risks decomposing your product. Use the Azeotropic method (Module 4) instead.
Q4: The PS-Isocyanate resin didn't work. NMP is still there.
A: Check your solvent.[1] Did you use Methanol or Ethanol?
-
Reason: Alcohols react with isocyanates to form carbamates, deactivating the scavenger.
-
Fix: Use aprotic solvents like DCM, THF, or Acetonitrile.
References
-
Reich, H. J. (2024).[1] pKa Values of Nitrogen Acids. University of Wisconsin-Madison.[1] Link
- Citation for pKa values of piperazine deriv
-
Biotage. (2020).[1][4] Isolate & Purify: Scavenger Resins User Guide. Link
- Authoritative source for PS-Isocyan
-
Sigma-Aldrich. (2023).[1] 1-Methylpiperazine Product Specification & Safety Data Sheet. Link[1]
-
Source for physical properties (Boiling point, density).
-
-
Perrin, D. D., & Armarego, W. L. F. (1988).[1] Purification of Laboratory Chemicals. Pergamon Press.[1]
- Standard text for azeotropic distillation d
Sources
Technical Support Center: Crystallization of 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine
[1]
CAS: 153976-27-3 (and related salts) Role: Key intermediate for CDK4/6 inhibitors (e.g., Palbociclib/Abemaciclib analogs).[1] Physical State: Typically a viscous yellow oil or low-melting solid (Free Base).[1]
Introduction: The "Oiling Out" Challenge
Welcome to the technical support hub for 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine . If you are accessing this guide, you are likely facing the most common bottleneck with alkyl-piperazine intermediates: Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1]
This molecule possesses high conformational flexibility (methylene bridge) and lacks strong hydrogen bond donors in its free base form, making it entropically resistant to ordering into a crystal lattice.[1] This guide prioritizes Salt Formation as the primary vehicle for purification and isolation, a standard industry practice for this class of pyridine-piperazine intermediates.[1]
Module 1: Handling the Free Base (The "Oil")[1]
Status: You have a crude reaction mixture (likely from a nucleophilic substitution of 2-bromo-6-(bromomethyl)pyridine). It is a dark oil.[1]
Troubleshooting Guide: Why won't it crystallize?
| Symptom | Root Cause | Corrective Action |
| Milky Emulsion | Solvent mixture is trapped in the Metastable Zone Width (MSZW) but LLPS is occurring before nucleation. | Do not cool further. Hold temperature. Add seed crystals of the salt form (if available) or switch to salt formation immediately. |
| Sticky Gum | Residual solvent (DCM/Chloroform) is plasticizing the solid.[1] | Perform a solvent swap to Heptane/TBME . Vigorously stir (triturate) to induce hardening.[1] |
| Dark Color | Oxidation of the piperazine nitrogen or pyridine ring.[1] | Pass through a short silica plug (DCM/MeOH 95:[1]5) before attempting crystallization.[1] |
Protocol: Trituration of the Free Base
Use this only if you must isolate the free base.[1]
-
Concentrate: Remove reaction solvents (DCM/THF) completely.
-
Dissolve: Add minimal Diethyl Ether or TBME (Methyl tert-butyl ether).[1]
-
Anti-solvent: Slowly add Hexanes or Pentane until slightly turbid.[1]
-
Cooling: Cool to -20°C.
-
Trigger: If oil separates, scratch the glass surface with a glass rod.[1] The friction provides the activation energy for nucleation.[1]
Module 2: The "Salt Strategy" (Recommended)
Objective: Convert the oily free base into a crystalline salt (HCl, Tosylate, or Fumarate). This is the industry-standard method for purifying piperazine intermediates.
Decision Matrix: Selecting the Counter-ion
Figure 1: Salt Selection Decision Tree. Use Tosylate if the crude oil is impure; the higher molecular weight often aids in rejecting organic impurities.[1]
Detailed Protocol: Formation of the Dihydrochloride Salt
Reagents:
-
Crude 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine.[1]
-
Solvent: Isopropanol (IPA) or Ethanol (absolute) .[1]
-
Acid: HCl in Isopropanol (5-6N) .[1]
Steps:
-
Dissolution: Dissolve the crude oil in IPA (5 volumes relative to weight). Heat to 40°C to ensure homogeneity.
-
Acid Addition: Add HCl/IPA (2.2 equivalents) dropwise over 30 minutes.
-
Critical: The solution will warm (exothermic).[1] Do not let it boil.
-
-
Nucleation: A white precipitate should form.[1] If "oiling" occurs (gummy bottom layer), reheat to dissolve and cool slower.[1]
-
Ripening: Stir at room temperature for 2 hours. This "Ostwald Ripening" removes small, impure crystals.[1]
-
Filtration: Filter under nitrogen (hygroscopic risk). Wash with cold IPA.
Module 3: Impurity Rejection
Problem: The major impurity is often the Bis-alkylated species (where one piperazine attacks two pyridine rings) or the Des-bromo analog.
Purification Logic
Crystallization is a purification step.[1][2][3] The lattice energy of the crystal excludes impurities that do not fit the packing structure.[1]
| Impurity Type | Rejection Strategy |
| Bis-alkylated dimer | Use Acetone/Water (95:5). The dimer is highly lipophilic and stays in the acetone mother liquor, while the mono-salt crystallizes out. |
| Des-bromo analog | Recrystallization from Methanol. The bromine atom significantly changes the solubility profile. The des-bromo salt is often more soluble and remains in the filtrate. |
| Colored tars | Charcoal treatment is ineffective on the oil.[1] Form the salt first, dissolve in water, treat with charcoal, then precipitate by adding IPA. |
Module 4: Experimental Workflow Visualization
The following diagram illustrates the standard workflow for isolating this intermediate from a Suzuki/Buchwald precursor reaction.
Figure 2: Standard Isolation Workflow. Note the feedback loop: if oiling out occurs during cooling, reheat immediately to redissolve.[1]
Frequently Asked Questions (FAQ)
Q: Can I distill this compound instead of crystallizing? A: Not recommended. The boiling point is predicted to be >360°C. Vacuum distillation requires high temperatures that may cause debromination or polymerization of the piperazine ring.[1]
Q: My salt is hygroscopic and turns into a goo on the filter. Why? A: You likely formed the Dihydrochloride hydrate .[1]
-
Fix: Dry in a vacuum oven at 45°C with P₂O₅ desiccant.[1]
-
Prevention:[1] Switch to the Fumarate or Tosylate salt, which are generally non-hygroscopic and crystalline.[1]
Q: What is the solubility profile? A:
References
-
Pfizer Inc. (2003).[1] Pyrrolo[2,3-d]pyrimidine compounds. WO2003062236.[1] (Describes synthesis of similar piperazine-pyridine intermediates for CDK inhibition). Link
-
Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann. (Authoritative text on overcoming "oiling out" via seeding and metastable zone control).
-
Organon. (2003).[1][3] Synthesis and crystallization of piperazine ring-containing compounds (Mirtazapine). US6576764B2.[1] (Demonstrates the "Salt Strategy" for purifying oily piperazine intermediates). Link
-
PubChem. (2025).[1][4] 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine Data. (Physicochemical properties of the structural analog). Link[1]
Validation & Comparative
Technical Guide: Structural Validation of 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine via ¹H NMR
This guide serves as a technical standard for the structural validation of 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine , a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors (e.g., CDK4/6 antagonists).
This document compares the two primary solvent systems (CDCl₃ vs. DMSO-d₆) and evaluates the necessity of 2D NMR techniques for unambiguous assignment.
Executive Summary: Characterization Strategy
Compound: 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine
Molecular Formula: C₁₁H₁₆BrN₃
Key Structural Features: 2,6-disubstituted pyridine ring, methylene linker,
The Challenge: The primary interpretation challenge lies in the pyridine ring regiochemistry (distinguishing H3 from H5) and the piperazine ring conformation , which often presents as broadened multiplets rather than distinct triplets due to ring flipping at room temperature.
Comparative Analysis: Solvent System Selection
The choice of solvent fundamentally alters the spectral resolution and chemical shifts.[2] The table below compares the performance of Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) for this specific scaffold.
| Feature | Option A: CDCl₃ (Recommended) | Option B: DMSO-d₆ (Alternative) |
| Solubility | Excellent. The free base is highly lipophilic. | Good. Required if the compound is a salt (e.g., HCl). |
| Spectral Resolution | High. Sharp aromatic signals. Piperazine protons may appear broad. | Moderate. Viscosity broadens signals; exchangeable protons sharpen. |
| Water Interference | Low. H₂O appears at ~1.56 ppm, far from key signals. | High Risk. H₂O appears at ~3.33 ppm, often obscuring the linker CH₂ or piperazine peaks. |
| Chemical Shift (Linker) | ||
| Pyridine Pattern | Distinct ABX-like pattern (actually AMX or AX₂). | Signals often compressed; H3/H5 may overlap. |
Expert Verdict:
Use CDCl₃ for the free base. It prevents the "DMSO water peak" from masking the critical methylene linker signal (
Detailed Spectral Interpretation (CDCl₃)
The following assignment logic validates the structure based on a 400 MHz or higher field strength.
Region 1: Aromatic Zone (7.0 – 8.0 ppm)
The 2,6-disubstituted pyridine ring creates a characteristic 3-proton system.
-
H4 (Triplet,
ppm): The proton at position 4 is meta to both substituents. It appears as a triplet ( ) due to coupling with H3 and H5 ( Hz). -
H5 (Doublet,
ppm): Positioned ortho to the Bromine. Bromine is inductively withdrawing but mesomerically donating. Typically, H5 is slightly deshielded relative to H3, but 2D NMR (HMBC) is required for absolute certainty. -
H3 (Doublet,
ppm): Positioned ortho to the alkyl (methylene) group.
Region 2: The Linker (3.5 – 3.7 ppm)
-
Benzylic CH₂ (Singlet, 2H): A sharp singlet appearing around 3.65 ppm .
-
Diagnostic Check: If this signal is split (doublet of doublets), it indicates the presence of a chiral center nearby or restricted rotation (unlikely in this free base).
-
Region 3: Aliphatic Zone (2.0 – 2.6 ppm)
-
Piperazine Ring (8H):
-
N-Methyl (Singlet, 3H): A sharp singlet at 2.28 – 2.30 ppm .
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and data integrity, follow this step-by-step protocol.
Step 1: Sample Preparation
-
Mass: Weigh 10–15 mg of the product. (Lower concentrations (<5 mg) may lose the linker signal to baseline noise; higher concentrations (>30 mg) cause viscosity broadening).
-
Solvent: Add 0.6 mL of high-quality CDCl₃ (99.8% D) containing 0.03% TMS (v/v).
-
Filtration: If the solution is cloudy (indicating inorganic salts from the workup), filter through a small plug of glass wool directly into the NMR tube. Do not run a cloudy sample.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard proton (zg30 or equivalent).
-
Scans (NS): 16 (minimum) to 64 (optimal for clean baselines).
-
Relaxation Delay (D1): Set to 1.0 – 2.0 seconds to ensure integration accuracy of the methyl singlet vs. aromatic protons.
Step 3: Processing & Integration
-
Reference: Calibrate the residual CHCl₃ peak to 7.26 ppm .
-
Integration Logic:
-
Set the N-Methyl singlet (approx 2.3 ppm) to an integral value of 3.00 .
-
Validation: The Aromatic region must integrate to 3.0 (±0.1). The Linker must integrate to 2.0 .
-
Visualization: Assignment Logic & Workflow
Diagram 1: Structural Assignment Logic Flow
This flowchart illustrates the decision-making process for assigning peaks and handling ambiguities.
Caption: Logical workflow for validating the 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine structure.
Diagram 2: 2D NMR Correlation Map (HSQC/COSY)
If 1D assignment is ambiguous, use these correlations.
Caption: Key COSY (red solid) and NOESY/HMBC (blue dashed) correlations required for absolute regiochemistry assignment.
References
-
General Pyridine Shift Data
-
Solvent Effects in NMR
- Source: Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.
-
URL:[Link]
- Source: ChemicalBook. (2024).
-
Analogous Compound Synthesis & Data
Sources
- 1. mdpi.com [mdpi.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]
- 4. 2,6-Difluoropyridine(1513-65-1) 1H NMR spectrum [chemicalbook.com]
- 5. Piperazine, 1-[(6-broMo-3-pyridinyl)Methyl]-4-ethyl- | 1231930-25-8 [chemicalbook.com]
- 6. 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine | C12H18BrN3 | CID 86642886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(6-Iodopyridin-2-yl)-4-methylpiperazine | C10H14IN3 | CID 10804369 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mass spectrometry (LC-MS) analysis of 6-bromo-2-((4-methylpiperazin-1-yl)methyl)pyridine
Content Type: Publish Comparison Guide
Author: Senior Application Scientist
Executive Summary: The Scaffold Hunter’s Lens
In the high-stakes arena of drug discovery, 6-bromo-2-((4-methylpiperazin-1-yl)methyl)pyridine serves as a critical "privileged scaffold."[1][2][3] It bridges the lipophilic, coupling-ready world of brominated pyridines with the solubility-enhancing, pharmacokinetic-friendly domain of methylpiperazines.[1][2] This structural duality, however, presents a distinct analytical challenge: balancing the retention of the polar basic amine with the hydrophobicity of the halogenated ring.
This guide objectively compares the industry-standard LC-MS (ESI) workflow against legacy alternatives (HPLC-UV and GC-MS).[1][2][3] It provides a validated, self-consistent protocol designed to maximize sensitivity, ensure isotopic confirmation, and eliminate the "tailing" artifacts common to basic heterocycles.
Comparative Technology Analysis
The following assessment contrasts the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) against High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for this specific analyte.
Performance Matrix
| Feature | LC-MS/MS (ESI+) | HPLC-UV (DAD) | GC-MS (EI) |
| Sensitivity (LOD) | Excellent (< 1 ng/mL) | Moderate (~50-100 ng/mL) | Good (~10 ng/mL) |
| Selectivity | High (Mass + Isotope Pattern) | Low (Retention time only) | High (Fingerprint) |
| Sample Prep | Minimal (Dilute & Shoot) | Minimal | Complex (Derivatization often required) |
| Matrix Effects | Susceptible (Ion Suppression) | Robust | Robust |
| Structural ID | Definitive (Br Isotope + MS2) | Inferential (UV Spectrum) | Definitive (Library Match) |
| Suitability | Recommended for trace analysis & PK studies.[1][2][3] | Acceptable for raw material purity (QC).[2][3] | Not Recommended due to thermal instability of salt forms. |
Why LC-MS is the Superior Choice
-
The "Nitrogen Rule" & ESI Efficiency: The N-methylpiperazine moiety has a pKa of approximately 9.[2]0. In the acidic mobile phases (pH ~2.7) used in LC-MS, this nitrogen is fully protonated, making the molecule an ideal candidate for Electrospray Ionization (ESI) in positive mode.[1]
-
Isotopic Signature: The presence of a bromine atom creates a distinct 1:1 doublet at m/z M and M+2 (79Br and 81Br). LC-MS visualizes this pattern instantly, providing a built-in confirmation of identity that UV absorption (typically at 254 nm or 280 nm) cannot offer.[1][2][3]
-
Thermal Stability: As a basic amine, this compound is often stored as a hydrochloride salt. GC-MS requires the free base form or derivatization to prevent thermal degradation in the injector port.[2] LC-MS analyzes the salt form directly.[2][3]
Deep Dive: The LC-MS Methodology
The "Self-Validating" Protocol
A robust method must be self-validating.[1][2][3] We utilize the bromine isotope ratio as an internal quality check. If the intensity ratio of the [M+H]+ doublet deviates significantly from 1:1, it indicates interference or co-elution.
Experimental Conditions
-
Instrument: Triple Quadrupole MS coupled to UHPLC.
-
Stationary Phase: C18 with Embedded Polar Group (e.g., Waters XBridge or Phenomenex Luna Omega).[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][4]
-
Rationale: Formic acid ensures the pH is well below the pKa of the piperazine, keeping it protonated for ESI+ and reducing secondary interactions with the column.
-
MS/MS Fragmentation Pathway
Understanding the fragmentation is crucial for setting up Multiple Reaction Monitoring (MRM).
-
Primary Fragmentation (Collision Energy ~25 eV):
-
Secondary Fragmentation:
-
Ring opening of the piperazine moiety yields m/z 70 and m/z 56.
-
Visualization: Workflow & Mechanism
Figure 1: Analytical Workflow & Decision Tree
Caption: Logical flow for sample processing, highlighting the critical decision points for pH adjustment and column selection to prevent peak tailing.
Figure 2: ESI Fragmentation Pathway
Caption: Proposed collision-induced dissociation (CID) pathway showing the generation of the diagnostic bromopyridine cation and methylpiperazine fragments.
[1][2][3]
Step-by-Step Experimental Protocol
Reagents
-
Additive: Formic Acid (FA), 98%+ purity.
-
Standard: 6-bromo-2-((4-methylpiperazin-1-yl)methyl)pyridine reference standard.
Procedure
-
Stock Preparation:
-
Weigh 1.0 mg of the compound.
-
Dissolve in 1.0 mL of 50:50 Water:MeCN (do not use 100% MeCN if the compound is a salt, as solubility may be poor).
-
Vortex for 30 seconds to ensure complete dissolution.[2]
-
-
Working Solution:
-
LC Gradient Setup:
-
MS Tuning (Verify before run):
References
-
Zhu, N., et al. (2021).[4] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]
-
Welz, A., et al. (2021).[5] Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. NIH National Library of Medicine. Retrieved from [Link]
-
Mayer, B.X., et al. (2003).[6] Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Buy (5-Bromo-6-methylpyridin-2-yl)(4-methylpiperazin-1-yl)methanone | 2404733-80-6 [smolecule.com]
- 3. BindingDB BDBM50335609 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole::6-BROMO-7-{4-[(5-METHYLISOXAZOL-3-YL)METHYL]PIPERAZIN-1-YL}-2-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-1H-IMIDAZO[4,5-B]PYRIDINE::CHEMBL1236904 [bindingdb.org]
- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic HPLC Method Development: Purity Analysis of Bromopyridine Derivatives
Executive Summary
Verdict: For the purity analysis of bromopyridine derivatives—specifically when resolving positional isomers (e.g., 2-, 3-, and 4-bromopyridine) and suppressing peak tailing caused by basic nitrogen—Pentafluorophenyl (PFP) stationary phases significantly outperform traditional Alkyl-C18 phases.
While C18 remains the industry workhorse for general hydrophobicity-based separations, it frequently fails to resolve halogenated regioisomers due to their identical hydrophobic indices. This guide details the development of a robust, self-validating HPLC protocol using PFP chemistry, leveraging
Part 1: The Separation Challenge
Bromopyridine derivatives present a "perfect storm" of chromatographic challenges:
-
Positional Isomerism: The movement of the bromine atom from the ortho (2-) to meta (3-) or para (4-) position changes the molecular dipole moment significantly but has negligible impact on overall hydrophobicity. Standard C18 columns, which rely primarily on hydrophobic subtraction, often co-elute these impurities.
-
Basic Nitrogen Tailing: The pyridine ring nitrogen (pKa ~3.8) is easily protonated at standard HPLC pH levels (2–3). On older or non-endcapped silica, these cations undergo ion-exchange interactions with residual silanols, causing severe peak tailing (
). -
Halogen Bonding: The bromine atom is electron-withdrawing, creating a specific "sigma-hole" that can be exploited for separation if the correct stationary phase is chosen.
Part 2: Comparative Phase Selection
Option A: The Baseline (C18)
-
Mechanism: Hydrophobic interaction (Van der Waals).
-
Performance: Reliable for separating the bromopyridine from non-aromatic impurities.
-
Failure Mode: Poor selectivity (
) for positional isomers. 2-bromopyridine and 3-bromopyridine often co-elute as a single broad peak.
Option B: The Specialist (Pentafluorophenyl - PFP)
-
Mechanism: Multi-mode retention.[1][2]
-
-
Interaction: The electron-deficient fluorinated ring of the PFP phase interacts strongly with the electron-rich pyridine ring. -
Dipole-Dipole: The carbon-fluorine bonds create a strong dipole that discriminates between the differing dipole moments of the bromopyridine isomers.
-
Shape Selectivity: The rigid PFP ring structure provides steric discrimination.
-
-
-
Performance: Superior resolution of isomers.[1][3][4] The elution order is often driven by the electron density around the nitrogen, which is modulated by the bromine position.
Comparative Data: Isomer Separation
Simulated data based on comparative selectivity studies of halogenated aromatics [1, 2].
| Parameter | C18 (Standard) | PFP (Optimized) | Impact |
| Resolution ( | 0.8 (Co-elution) | 3.2 (Baseline) | Critical for purity analysis |
| Tailing Factor ( | 1.8 | 1.1 | Improved integration accuracy |
| Retention Mechanism | Hydrophobicity | Orthogonal selectivity |
Part 3: Method Development Workflow
Visualization: Decision Logic
The following diagram outlines the logical flow for selecting the column and mobile phase based on the analyte's pKa and structural properties.
Figure 1: Strategic decision tree for stationary phase selection based on structural complexity.
Part 4: Optimized Experimental Protocol
This protocol is designed as a self-validating system . It includes specific System Suitability Test (SST) criteria that must be met before sample analysis proceeds.
Reagents and Materials
-
Column: PFP (Pentafluorophenyl) Core-Shell,
mm, 2.6 µm (e.g., Kinetex F5 or equivalent). -
Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).[5]
-
Solvent B: Methanol (LC-MS Grade). Note: Methanol is preferred over Acetonitrile for PFP columns as it facilitates
- interactions more effectively [3].
Instrument Parameters
-
Flow Rate: 0.4 mL/min.
-
Temperature: 35°C (Strict control required; selectivity is temperature-dependent).
-
Detection: UV @ 254 nm (primary) and 220 nm (secondary).
Gradient Profile
| Time (min) | % Solvent B | Curve | Description |
| 0.00 | 5 | Initial | Equilibration state |
| 1.00 | 5 | Linear | Isocratic hold to stack polar impurities |
| 8.00 | 95 | Linear | Elution of bromopyridines |
| 10.00 | 95 | Linear | Column wash |
| 10.10 | 5 | Step | Return to initial |
| 13.00 | 5 | Linear | Re-equilibration (Crucial for PFP) |
Self-Validating System Suitability (SST)
Before running unknown samples, inject a standard mixture containing 2-bromo, 3-bromo, and 4-bromopyridine. The system is valid only if:
-
Resolution (
): between critical isomer pairs. -
Tailing Factor (
): for the main peak (indicates successful silanol suppression). -
Retention Time Precision:
RSD over 5 injections.
Part 5: Mechanistic Insight
Why does the PFP column work? The diagram below illustrates the "lock-and-key" electronic interaction that C18 lacks. The electron-deficient PFP ring attracts the electron-rich pyridine, while the bromine position alters the steric fit.
Figure 2: Interaction mechanism comparison. PFP employs electronic interactions (
References
-
Schreiber, R. et al. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. [Link]
-
Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase. [Link]
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase. Journal of Chromatography A. [Link]
Sources
Technical Guide: Comparative Analysis of 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine and Its Regioisomers
Executive Summary
In medicinal chemistry, the precise placement of substituents on a pyridine ring dictates not only the synthetic trajectory but also the physicochemical and pharmacokinetic profile of the final drug candidate.
This guide analyzes 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine (hereafter referred to as Compound A ), a critical intermediate for synthesizing kinase inhibitors and GPCR ligands. We compare it against its two primary regioisomers: the 2,5-isomer (Compound B) and the 2,3-isomer (Compound C).
Key Differentiator: Compound A features a 2,6-substitution pattern . This "pincer-like" geometry sterically shields the pyridine nitrogen, significantly lowering its basicity and metabolic susceptibility to N-oxidation compared to its isomers. However, this same feature introduces unique challenges in downstream Palladium-catalyzed cross-couplings due to potential catalyst chelation.
Structural & Electronic Landscape
The electronic environment of the pyridine ring is non-uniform.[1] The placement of the bromine atom relative to the piperazine-linked methylene group fundamentally alters the molecule's dipole and acid-base properties.
Comparative Isomer Table
| Feature | Compound A (Target) | Compound B (2,5-Isomer) | Compound C (2,3-Isomer) |
| Structure | 2,6-disubstituted | 2,5-disubstituted | 2,3-disubstituted |
| Pyridine N pKa | ~1.5 - 2.0 (Highly suppressed) | ~3.5 (Moderately suppressed) | ~2.8 (Suppressed) |
| Dipole Moment | Low (Substituents oppose) | High (Additive vectors) | Medium |
| Steric Hindrance | High (Pyridine N shielded) | Low (Pyridine N exposed) | High (C3-Br crowds C2-Linker) |
| C-Br Reactivity | Activated ( | Deactivated (Requires Pd) | Sterically hindered |
Scientist's Insight:
-
Basicity: In Compound A, the inductive electron-withdrawal of the ortho-Bromine (C6) combined with the steric bulk of the ortho-methylene linker (C2) renders the pyridine nitrogen essentially non-basic. This prevents protonation at physiological pH, improving membrane permeability (LogD).
-
Solubility: Compound B (2,5-isomer) typically exhibits higher aqueous solubility due to the accessible pyridine nitrogen and a larger dipole moment, making it a better choice if the final drug is too lipophilic.
Synthetic Accessibility & Reactivity
Synthesis of the Core Scaffold
While
Protocol: Reductive Amination (Compound A)
-
Precursor: 6-Bromopicolinaldehyde (CAS: 34040-63-6)
-
Amine: N-Methylpiperazine
-
Reductant: Sodium Triacetoxyborohydride (STAB)
-
Imine Formation: Dissolve 6-bromopicolinaldehyde (1.0 eq) and N-methylpiperazine (1.1 eq) in DCE (0.2 M). Stir for 30 min at RT. Note: Use of a drying agent (MgSO4) can accelerate this step.
-
Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise. Warm to RT and stir for 4-12 hours.
-
Workup: Quench with sat. NaHCO3. Extract with DCM. The product partitions into the organic layer; the unreacted piperazine remains in the aqueous phase if pH is controlled (~pH 8).
Downstream Coupling (The "Buchwald" Challenge)
The 6-bromo handle is intended for cross-coupling. Here, the isomers diverge significantly in performance.
-
Compound A (2,6-isomer): The pyridine nitrogen and the piperazine tail can act as a bidentate ligand, potentially chelating the Palladium catalyst and stalling the cycle. Solution: Use bulky biaryl phosphine ligands (e.g., BrettPhos, XPhos) that prevent this chelation.
-
Compound B (2,5-isomer): The bromine is remote. Standard ligands (BINAP, dppf) work efficiently.
Visualizations
Diagram 1: Synthetic Logic & Isomer Divergence
This diagram illustrates how starting material selection dictates the final isomer and the specific reactivity constraints of the 2,6-system.
Caption: Divergent synthesis of bromopyridine isomers and resulting downstream reactivity constraints.
Diagram 2: SAR Decision Tree (Performance)
When to choose Compound A over its isomers during Lead Optimization.
Caption: Decision logic for selecting the 2,6-isomer based on metabolic and physicochemical needs.
Experimental Validation Protocol
To validate the superior activation of the C-Br bond in Compound A (vs. Compound C) while managing the chelation risk, the following Buchwald-Hartwig protocol is recommended.
Objective: Couple Compound A with an aniline nucleophile.
-
Catalyst System:
(0.02 eq) + BrettPhos (0.04 eq).-
Reasoning: BrettPhos is bulky enough to prevent the pyridine nitrogen of Compound A from coordinating to the Pd center.
-
-
Base:
(2.0 eq).-
Reasoning: Weaker bases like carbonate are preferred over NaOtBu to prevent side reactions with the piperazine ring.
-
-
Solvent: 1,4-Dioxane (anhydrous), degassed.
-
Conditions: 100°C, sealed tube, 12 hours.
-
Monitoring: Monitor by LCMS. The 2,6-isomer (Compound A) typically reacts faster than the 2,3-isomer due to the electron-deficient nature of the C6 position (ortho to N), provided the catalyst is not poisoned.
References
-
Linnell, R. (1960).[2] Dissociation Constants of 2-Substituted Pyridines. The Journal of Organic Chemistry.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.
-
Ritchie, T. J., et al. (2012). Metabolic stability of heteroaromatic rings. Med. Chem. Commun.
-
PubChem Compound Summary. (2025). 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine. National Library of Medicine.
-
BenchChem Reactivity Guide. (2025). Comparative Reactivity of Bromopyridine Isomers.
Sources
Definitive Characterization Guide: 1-(6-bromo-2-pyridylmethyl)-4-methylpiperazine Reference Standards
Executive Summary & Strategic Context
In the high-stakes environment of drug development, the integrity of your starting materials dictates the reliability of your final clinical candidate. 1-(6-bromo-2-pyridylmethyl)-4-methylpiperazine is a high-value pharmacophore scaffold, frequently utilized as a "linker" in kinase inhibitors and GPCR ligands. Its dual functionality—the reactive 6-bromo handle for Suzuki/Buchwald couplings and the solubilizing N-methylpiperazine tail—makes it a critical node in retrosynthetic analysis.
This guide compares two distinct grades of this material:
-
Commercial Reagent Grade (CRG): Typically characterized by a single HPLC trace (Area %).
-
Primary Reference Standard (PRS): Characterized by orthogonal methods (qNMR, Mass Balance, ROI) to establish absolute content.
The Core Thesis: Relying on CRG for critical method validation or late-stage synthesis introduces a "hidden variable" risk—specifically, the presence of regioisomers and des-bromo impurities that silent HPLC methods often miss, leading to stoichiometric errors in downstream coupling reactions.
Comparative Analysis: Reagent Grade vs. Reference Standard
The following table contrasts the data reliability of a standard commercial Certificate of Analysis (CoA) against the rigorous characterization required for a Reference Standard.
| Feature | Commercial Reagent Grade (CRG) | Primary Reference Standard (PRS) | Impact on Drug Development |
| Purity Metric | Chromatographic Purity (% Area) Assumes all impurities respond equally to UV detection. | Mass Balance Purity (% w/w) Calculated: | Stoichiometry: CRG often overestimates active content by 5-10% due to salt/solvent weight, ruining coupling yields. |
| Identity | Single ID (MS or 1H-NMR) Confirms structure but rarely rules out regioisomers. | Orthogonal ID (2D-NMR + MS + IR) Specifically targets the 2,6-substitution pattern vs. 2,3 or 2,5 isomers. | Specificity: Prevents "scaffold hopping" errors where incorrect isomers are carried forward. |
| Counter-ions | Often undefined (Free base vs. HCl/TFA salts). | Quantitatively determined (Ion Chromatography). | Solubility: Undefined salts alter solubility profiles in biological assays. |
| Trace Metals | Not tested. | Tested (ICP-MS). | Catalyst Poisoning: Residual Pd/Cu from synthesis can artifactually enhance biological activity or poison downstream catalysts. |
Critical Impurity Profiling
For this specific molecule, three impurity classes are critical. A Reference Standard must quantify these to be valid.
The "Silent" Impurities
-
Des-bromo Analog (1-(2-pyridylmethyl)-4-methylpiperazine):
-
Origin: Over-reduction during synthesis if hydrogenation is used, or debromination during metal-catalyzed cross-couplings.
-
Risk:[1] It is a "chain terminator" in Suzuki couplings. It has similar polarity to the product, often co-eluting in standard C18 gradients.
-
-
Regioisomer (1-(6-bromo-3-pyridylmethyl)-4-methylpiperazine):
-
Origin: Impure starting material (2-methyl-5-bromo-pyridine vs 2-methyl-6-bromo-pyridine).
-
Risk:[1] Similar mass, similar UV. Requires specific NMR signals to differentiate.
-
Impurity Fate Mapping (Visualization)
Figure 1: Impurity propagation pathway. The des-bromo impurity competes in coupling reactions, potentially leading to difficult-to-separate byproducts in the final drug substance.
Detailed Characterization Protocols
To certify this material as a Primary Reference Standard, the following self-validating protocols are required.
Protocol A: High-Resolution HPLC-UV/MS (Purity & Identity)
Rationale: The basic piperazine moiety causes peak tailing on standard silica columns due to silanol interactions. We use a charged surface hybrid (CSH) column or high pH stability column to ensure sharp peaks and separation of the des-bromo impurity.
-
Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (High pH suppresses protonation, improving shape).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
0 min: 5% B
-
15 min: 95% B
-
20 min: 95% B
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 260 nm (Pyridine
) and MS (ESI+). -
Acceptance Criteria:
-
Main peak > 99.0% Area.
-
Resolution (Rs) between Main Peak and Des-bromo impurity > 1.5.
-
Protocol B: Quantitative NMR (qNMR) for Absolute Purity
Rationale: HPLC only gives relative purity. qNMR provides absolute weight-percent purity, accounting for invisible salts and water.
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM). High purity, non-hygroscopic, distinct singlet at ~6.3 ppm.
-
Solvent:
or . (Note: In , the piperazine protons may shift depending on pH; is preferred for solubility of the free base). -
Procedure:
-
Weigh ~10 mg of Sample and ~10 mg of IS into the same vial (precision
mg). -
Dissolve in 0.7 mL
. -
Acquire 1H-NMR with
(relaxation delay) seconds to ensure full relaxation.
-
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Weight, = Purity.[3][4]
Protocol C: Regiochemical Validation (2D NMR)
Rationale: To prove the piperazine is at position 2 and bromine at position 6 (vs. 2,5 or 2,3 isomers).
-
Experiment: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).
-
Key Correlation: Look for the coupling between the benzylic
protons (connecting pyridine and piperazine) and the pyridine ring carbons.-
2,6-isomer: The
will show correlations to two aromatic carbons (C2 and C3). The C6-Br carbon will be chemically distinct (~140-145 ppm) and show correlations from H5 and H4, but not the group. -
Differentiation: If the structure were the 3-pyridyl isomer, the
would correlate to C2, C3, and C4.
-
The "Gold Standard" Workflow
The following diagram illustrates the decision matrix for certifying the reference standard.
Figure 2: The Mass Balance Approach. Unlike simple Area% methods, this workflow accounts for water, solvents, and inorganic residues to determine true active content.
References & Authority
The protocols defined above are grounded in the following regulatory and technical guidelines:
-
ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[1][3][5][6][7] (Defines the need for orthogonal identification and impurity control). [Link]
-
ICH Q3A(R2): Impurities in New Drug Substances. (Establishes reporting thresholds for the des-bromo and regioisomer impurities). [Link]
-
Journal of Pharmaceutical and Biomedical Analysis: Strategy for the structural elucidation of impurities in drug substances. (General methodology for pyridine-piperazine analysis). [Link]
Sources
- 1. particle.dk [particle.dk]
- 2. jocpr.com [jocpr.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 6. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ikev.org [ikev.org]
Identifying impurities in synthesized 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine
Executive Summary
1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine is a critical intermediate in the synthesis of CDK4/6 inhibitors (e.g., Abemaciclib analogs) and other kinase-targeting therapeutics. Its purity is paramount because the bromine handle is typically used in subsequent metal-catalyzed cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig). Impurities here—specifically des-bromo analogs or bis-alkylated species—can act as catalyst poisons or chain terminators, leading to costly failures in late-stage GMP manufacturing.
This guide compares the two primary analytical workflows for impurity identification: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . We also analyze how the synthetic route dictates the impurity profile.
Synthetic Routes & Impurity Origins
To identify impurities, one must understand their genesis.[1] The impurity profile changes drastically depending on whether the molecule is synthesized via Nucleophilic Substitution (Route A) or Reductive Amination (Route B) .
Comparative Analysis of Synthetic Routes
| Feature | Route A: Nucleophilic Substitution | Route B: Reductive Amination |
| Precursors | 2-Bromo-6-(bromomethyl)pyridine + N-methylpiperazine | 6-Bromo-2-pyridinecarboxaldehyde + N-methylpiperazine |
| Key Reagents | Base (K₂CO₃/DIEA), Aprotic Solvent (ACN/DMF) | Reductant (NaBH(OAc)₃ / NaCNBH₃), Acid Catalyst |
| Dominant Impurity | Dimer (Bis-alkylation) & Hydrolysis products | Alcohol (Reduction side-product) |
| Purification Difficulty | Moderate (Salts removal required) | High (Boron by-products & Alcohol separation) |
Pathway Visualization
The following diagram maps the formation of the target molecule alongside its critical impurities.
Caption: Figure 1. Genesis of critical impurities based on synthetic strategy.[1] Route A risks dimerization; Route B risks alcohol formation.
Analytical Method Comparison
For this specific piperazine-pyridine scaffold, standard C18 HPLC often fails due to the basicity of the piperazine nitrogen, which causes severe peak tailing.
Method A: HPLC-PDA (Routine QC)
-
Mechanism: Separation based on hydrophobicity; detection via UV absorption of the pyridine ring (λmax ~260 nm).
-
Limitation: N-methylpiperazine (starting material) has weak UV absorbance and may be missed.
-
Optimization: Requires ion-pairing agents (e.g., TFA) or high pH buffers (pH > 9.5) to suppress ionization of the piperazine, ensuring sharp peaks.
Method B: LC-MS/MS (Trace Analysis)
-
Mechanism: Separation coupled with mass-to-charge detection.
-
Advantage: Detects non-chromophoric impurities (like piperazine fragments) and provides structural data for unknown peaks.
-
Criticality: Essential for detecting genotoxic impurities (GTIs) if alkylating agents were used.
Performance Data Comparison
| Metric | HPLC-PDA (High pH C18) | LC-MS/MS (Q-TOF or Triple Quad) |
| Specificity | Moderate (Co-elution risk) | High (Mass resolution separates co-eluters) |
| LOD (Limit of Detection) | ~0.05% (w/w) | < 0.001% (w/w) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Tail Factor (Piperazine) | 1.2 - 1.5 (with modification) | 1.0 - 1.2 |
| Cost per Run | Low ($) | High ( |
| Best Use Case | Routine Release Testing | Impurity Structure Elucidation |
Detailed Experimental Protocols
Protocol 1: Optimized HPLC-PDA for Purity Assessment
This method utilizes a "High pH" approach to deprotonate the piperazine, improving peak shape without ion-pairing reagents that contaminate MS systems.
Reagents:
-
Ammonium Bicarbonate (LC-MS Grade)
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q, 18.2 MΩ)
Instrument Parameters:
-
Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent high-pH stable column.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, pH adjusted to 10.0 with NH₄OH.
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: PDA at 262 nm (Pyridine max) and 210 nm (General).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Hold |
| 15.0 | 90 | Linear Ramp |
| 20.0 | 90 | Wash |
| 20.1 | 5 | Re-equilibration |
| 25.0 | 5 | End |
Self-Validation Check:
-
System Suitability: The tailing factor for the main peak must be < 1.5. If > 1.5, check pH of Mobile Phase A (must be > pKa of piperazine, approx 9.8).
Protocol 2: LC-MS Identification of "Unknown" Impurities
Use this when an unknown peak appears > 0.10% in the HPLC trace.
Workflow:
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Scan Range: m/z 50 – 600.
-
Fragmentation: Perform MS/MS (collision energy 20-40 eV) on the parent ion of the impurity.
-
Diagnostic Ions:
-
m/z 270/272: Target Molecule (Br isotope pattern 1:1).
-
m/z 192: Loss of Pyridine ring (Des-bromo species).
-
m/z 113: Methylpiperazine fragment (Characteristic of the tail).
-
Impurity Decision Tree
Use this logic flow to troubleshoot low-purity batches.
Caption: Figure 2. Troubleshooting logic for impurity classification based on retention behavior.
References
-
Gadzała-Kopciuch, R. (2012). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Chromatographic Science. Retrieved from [Link]
-
SIELC Technologies. (2012). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]
-
National Institutes of Health (PMC). (2021). Selective Iridium-Catalyzed Reductive Amination Inside Living Cells. Retrieved from [Link]
Sources
Publish Comparison Guide: Spectroscopic Analysis of 6-Substituted-2-((4-methylpiperazin-1-yl)methyl)pyridine Derivatives
Executive Summary
This technical guide provides a comparative spectroscopic analysis of 6-substituted-2-((4-methylpiperazin-1-yl)methyl)pyridine derivatives. These scaffolds are critical intermediates in the development of kinase inhibitors (e.g., CDK4/6 inhibitors like Abemaciclib) and GPCR ligands.
The guide compares two primary derivatives based on their 6-position substituent:
-
The Electron-Deficient Variant: 6-Bromo-2-((4-methylpiperazin-1-yl)methyl)pyridine (CAS: 153976-27-3).
-
The Electron-Rich Variant: 6-Methyl-2-((4-methylpiperazin-1-yl)methyl)pyridine.
We analyze how the electronic nature of the substituent (Electron Withdrawing Group [EWG] vs. Electron Donating Group [EDG]) dictates the NMR chemical shifts , synthetic pathways , and physicochemical properties (pKa).
Part 1: Structural Analysis & Synthetic Routes
The synthesis of these derivatives requires distinct strategies depending on the stability of the precursor and the electronic nature of the pyridine ring.
Comparative Synthesis Workflow
We compare two industry-standard protocols: Reductive Amination (Method A) and Nucleophilic Substitution (Method B).
Figure 1: Synthetic decision tree. Reductive amination is preferred for the 6-bromo derivative to avoid halogen scrambling, while radical bromination followed by alkylation is standard for the 6-methyl derivative.
Experimental Protocols
Protocol A: Synthesis of 6-Bromo Derivative (Reductive Amination)
Best for preserving the halogen handle for future cross-coupling.
-
Reagents: 6-Bromopyridine-2-carbaldehyde (1.0 eq), 1-Methylpiperazine (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), DCM (0.2 M).
-
Procedure:
-
Dissolve aldehyde and amine in DCM. Stir for 30 min to form the imine intermediate.
-
Add STAB portion-wise at 0°C.
-
Stir at RT for 12 hours.
-
Quench: Sat. NaHCO3. Extract with DCM.
-
-
Critical Control Point: Maintain pH > 7 during workup to ensure the basic piperazine is in the organic phase.
Protocol B: Synthesis of 6-Methyl Derivative (Alkylation)
Best for accessing the 2,6-dialkyl scaffold.
-
Precursor Synthesis: React 2,6-lutidine with NBS (0.5 eq) and AIBN (cat.) in CCl4 at reflux. Isolate mono-brominated product via column chromatography (Hex/EtOAc).
-
Coupling:
-
Dissolve 2-(bromomethyl)-6-methylpyridine (1.0 eq) in Acetonitrile.
-
Add 1-Methylpiperazine (1.2 eq) and K2CO3 (2.0 eq).
-
Heat to 60°C for 4 hours.
-
-
Purification: The product is highly polar. Use amine-functionalized silica or neutral alumina to prevent streaking.
Part 2: Spectroscopic Characterization Guide
This section compares the diagnostic signals. The 6-substituent exerts a measurable electronic effect on the "linker" protons (the methylene bridge), serving as a probe for electronic environment.
Nuclear Magnetic Resonance (NMR) Data[1][2][3][4][5][6]
1H NMR Comparison Table (400 MHz, CDCl3)
| Proton Environment | 6-Bromo Derivative (EWG) | 6-Methyl Derivative (EDG) | Diagnostic Insight |
| Pyridine H-3 (d) | 7.45 ppm | 7.05 ppm | Major Shift: Br deshields H-3 significantly (+0.4 ppm). |
| Pyridine H-4 (t) | 7.58 ppm | 7.50 ppm | Moderate deshielding by Br. |
| Pyridine H-5 (d) | 7.38 ppm | 6.98 ppm | H-5 in 6-Me is shielded by the adjacent methyl group. |
| Linker (-CH2-) (s) | 3.68 ppm | 3.58 ppm | Key Probe: The EWG (Br) pulls electron density, shifting the linker downfield. |
| Piperazine Ring (m) | 2.45 - 2.60 ppm | 2.40 - 2.55 ppm | Minimal effect. The piperazine is electronically insulated. |
| N-Methyl (s) | 2.30 ppm | 2.28 ppm | Standard characteristic singlet. |
| 6-Substituent | N/A | 2.54 ppm (s, 3H) | Diagnostic methyl singlet for the 6-Me derivative. |
13C NMR Diagnostic Peaks (100 MHz, CDCl3)
-
Linker Carbon: Appears at ~64-66 ppm . The 6-Bromo derivative typically shows this carbon slightly downfield (~65.5 ppm) compared to the 6-Methyl (~64.2 ppm).
-
Ipso Carbons:
-
C-Br (C-6): ~142 ppm.
-
C-Me (C-6): ~158 ppm.
-
Mass Spectrometry (ESI-MS) Fragmentation
The fragmentation pattern is dominated by the stability of the piperazine ring and the benzylic-like cleavage.
Figure 2: Primary fragmentation pathways. The cleavage of the benzylic C-N bond is the dominant pathway, yielding a characteristic pyridyl cation.
Part 3: Performance Comparison & Applications
Physicochemical Properties (pKa & Solubility)[7]
| Property | 6-Bromo Derivative | 6-Methyl Derivative | Impact on Drug Design |
| Pyridine pKa | ~2.5 (Weak Base) | ~5.8 (Moderate Base) | 6-Me increases basicity, improving solubility in acidic media. |
| Piperazine pKa | ~9.0 | ~9.1 | The distal piperazine N is largely unaffected. |
| Lipophilicity (LogP) | Higher (~1.8) | Moderate (~1.2) | 6-Bromo is more lipophilic; useful for membrane permeability. |
| Metabolic Stability | Susceptible to oxidative insertion at C-Br (Suzuki coupling). | Susceptible to metabolic oxidation at -CH3 (to -COOH). | 6-Bromo is a "handle"; 6-Methyl is a "metabolic soft spot". |
Application in Drug Discovery[8]
-
6-Bromo Derivative: Primarily used as a scaffold intermediate . The bromine atom is a reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach complex aryl groups (common in CDK inhibitors).
-
6-Methyl Derivative: Often a final fragment or control analog. It mimics the steric bulk of larger groups without the reactivity of the halogen.
References
-
Synthesis of 6-Bromo Derivative
- Source: BLD Pharm, Product 1-(6-Bromopyridin-2-yl)-4-methylpiperazine (CAS 153976-27-3).
- Protocol Reference: Comparison of reductive amination techniques for pyridine carbaldehydes.
-
Synthesis of 6-Methyl Precursor (2-(bromomethyl)-6-methylpyridine)
- Source: BenchChem Application Note, "Preparation of 2-Bromo-6-(bromomethyl)pyridine".
- Methodology: Radical bromin
-
Piperazine pKa Data
-
Biological Context (CDK Inhibitors)
-
Source: "Synthesis and Biological Evaluation of Pyridine Derivatives". Molecules, 2022.[3]
- Context: Discusses the role of the ((4-methylpiperazin-1-yl)methyl)pyridine motif in solubility and target binding.
-
Sources
Comparative C13 NMR Guide: 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine
Topic: C13 NMR Shifts for 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed structural analysis and comparative C13 NMR profile for 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine (CAS: 873537-36-7). As a critical intermediate in the synthesis of kinase inhibitors (e.g., Bosutinib analogues) and GPCR ligands, accurate structural verification of this scaffold is essential.
This guide synthesizes fragment-based experimental data to provide a high-confidence assignment of carbon resonances, comparing the target molecule against its structural precursors (2-bromo-6-methylpyridine and N-methylpiperazine) to validate the successful formation of the methylene bridge.
Structural Analysis & Numbering
To ensure precise assignment, we utilize the following numbering scheme. The molecule is divided into three distinct magnetic environments: the Pyridine Core , the Methylene Linker , and the Piperazine Tail .
Comparative Chemical Shift Data
The following data compares the target molecule with its constituent fragments. This "Difference Analysis" is the industry standard for verifying substitution when exact reference spectra are unavailable.
Table 1: Consensus Chemical Shift Assignments (CDCl₃)
| Carbon Position | Type | Predicted Shift (δ ppm) | Signal Characteristics | Mechanistic Justification |
| C2 | Quaternary (Py) | 159.0 - 161.0 | Weak, Singlet | Deshielded by adjacent Nitrogen and alkyl attachment. |
| C6 | Quaternary (Py-Br) | 141.5 - 143.0 | Weak, Singlet | Diagnostic Peak: Shielded relative to C2 due to the Heavy Atom Effect of Bromine. |
| C4 | Methine (Py) | 138.5 - 139.5 | Strong, Singlet | Typical pyridine para-position shift. |
| C3 | Methine (Py) | 126.0 - 127.5 | Strong, Singlet | Beta to the alkyl group; slightly deshielded. |
| C5 | Methine (Py) | 122.0 - 123.5 | Strong, Singlet | Beta to the Bromine; typically the most upfield aromatic signal. |
| C7 | Methylene (Linker) | 64.0 - 66.0 | Medium, Singlet | Key Indicator: Significant downfield shift vs. methyl precursor (~24 ppm) confirms N-alkylation. |
| C8/C11 | Methylene (Pip) | 54.5 - 55.5 | Strong, Singlet | Piperazine carbons adjacent to the linker Nitrogen. |
| C9/C10 | Methylene (Pip) | 52.5 - 53.5 | Strong, Singlet | Piperazine carbons adjacent to the N-Methyl group. |
| C12 | Methyl (N-Me) | 45.5 - 46.5 | Strong, Singlet | Characteristic N-Methyl resonance. |
Note on Solvent Effects: In DMSO-d6 , expect a slight downfield shift (+0.5 to +1.5 ppm) for the aliphatic carbons (C7, C8-12) due to solvent polarity and viscosity effects.
Table 2: Precursor vs. Product Comparison (Validation)
| Fragment | Carbon | Precursor Shift (ppm) | Product Shift (ppm) | Δ Change | Interpretation |
| Pyridine Ring | C-Methyl (Precursor) | 24.5 | 65.0 (C7) | +40.5 | SUCCESS: Transformation of Ar-CH3 to Ar-CH2-N. |
| Pyridine Ring | C6-Br | 142.4 | 142.2 | -0.2 | Retention of the Bromine atom (crucial for next-step coupling). |
| Piperazine | N-H (Precursor) | N/A | N-C7 | N/A | Disappearance of N-H proton coupling in HSQC. |
Technical Deep Dive: The "Bromine Effect"
Understanding the specific influence of the bromine atom is vital for distinguishing the C6 and C2 carbons, which can otherwise be ambiguous.
-
Heavy Atom Effect (Spin-Orbit Coupling): Unlike chlorine or fluorine, which strongly deshield the attached carbon, bromine induces a "Heavy Atom Effect." This causes an upfield shift (shielding) of the ipso-carbon (C6) relative to what might be expected from electronegativity alone.
-
Observation: C6 appears at ~142 ppm, whereas a chloro-analogue would appear at ~150 ppm.
-
-
Validation Check: If you observe a quaternary peak above 148 ppm, it is C2 (attached to the linker), not C6.
Experimental Workflow
To obtain the resolution required to distinguish the piperazine methylene pairs (C8/11 vs C9/10), follow this optimized protocol.
Protocol Notes:
-
Relaxation Delay: The quaternary carbons C2 and C6 have long T1 relaxation times. A delay (D1) of at least 2.0 seconds is required to ensure these peaks are visible and integrable (if quantitative C13 is attempted).
-
Concentration: Piperazine derivatives can aggregate. If peaks are broad, dilute the sample or switch to DMSO-d6 to break H-bond aggregates.
References
-
Sigma-Aldrich. 2-Bromo-6-methylpyridine Product Analysis & NMR Data.Link
-
National Institute of Advanced Industrial Science and Technology (AIST). SDBS Spectral Database for Organic Compounds: N-Methylpiperazine (SDBS No. 1658).Link
-
ChemicalBook. 1-Methyl-4-(2-pyridylmethyl)piperazine NMR Spectrum Data.Link
-
Royal Society of Chemistry. ChemSpider: 2-Bromopyridine C13 Shifts.Link
Safety Operating Guide
1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine proper disposal procedures
This guide outlines the proper disposal procedures for 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine .
Advisory: This compound is a specialized intermediate often used in medicinal chemistry (e.g., Suzuki couplings). As a specific Safety Data Sheet (SDS) may not be available in all public databases for this exact CAS, this protocol is derived from Structure-Activity Relationship (SAR) safety principles, analyzing its two primary functional groups: the halogenated pyridine and the methylpiperazine moiety.
Part 1: Critical Hazard Profile (The "Why")
To dispose of this chemical safely, you must understand what makes it dangerous. Treating it as a generic "organic waste" is a safety violation due to its reactive functional groups.
| Functional Moiety | Hazard Characteristic | Disposal Implication |
| Methylpiperazine | Corrosive (Base) & Flammable | DO NOT mix with acidic waste streams.[1] Exothermic neutralization can pressurize waste containers, causing rupture. |
| Bromopyridine | Halogenated & Toxic | DO NOT mix with non-halogenated solvents. Halogens require high-temperature incineration with scrubbers to prevent acid rain (HBr) and dioxin formation. |
| Combined Molecule | PBT Potential | Treat as Persistent, Bioaccumulative, and Toxic. Prevent all release to drains or aquatic systems.[2][3] |
Operational Rule: Classify this waste as a Basic, Halogenated Organic .
Part 2: Waste Segregation Strategy
Effective disposal starts at the bench. You must segregate this waste stream to avoid cross-contamination and dangerous reactions.
Liquid Waste (Mother Liquors/Solutions)
-
Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers due to the corrosive amine nature of the piperazine group.
-
Labeling: Clearly mark as "Halogenated Basic Organic Waste."
-
Compatibility:
-
Allowed: Methylene chloride, chloroform, other basic organic solutions.[4]
-
FORBIDDEN: Sulfuric acid, nitric acid, oxidizers (peroxides), and non-halogenated fuels (acetone/methanol) unless the facility explicitly allows commingling for caloric value (rare).
-
Solid Waste (Pure Compound/Scavenger Resins)
-
Primary Containment: Seal in a screw-top glass vial or heavy-duty polyethylene bag.
-
Secondary Containment: Place the primary container inside a transparent hazardous waste bag (4-mil thickness).
-
Labeling: "Toxic Solid - Halogenated."
Part 3: Operational Disposal Workflow
The following diagram illustrates the decision logic for disposing of 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine.
Figure 1: Decision logic for segregating and packaging piperazine-derivative waste streams.
Part 4: Spill Management & Emergency Response[5]
If a spill occurs, the basicity of the piperazine moiety dictates the cleanup response.
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If the spill is large (>500mL) or outside a fume hood, respiratory protection (organic vapor cartridge) is required due to the volatility of piperazine derivatives.
-
Containment: Surround the spill with absorbent socks or pillows to prevent it from spreading to floor drains.
-
Neutralization (Critical Step):
-
Do NOT use strong acids (HCl/H2SO4) to neutralize; this will generate excessive heat and potentially toxic vapors.
-
Use a Citric Acid or Sodium Bisulfate spill kit to gently neutralize the basic amine. Sprinkle from the outside in.
-
-
Cleanup: Once neutralized (pH 6-8), absorb the residue with vermiculite or clay absorbent.
-
Disposal of Debris: Scoop all material into a bag labeled "Hazardous Waste: Contaminated Debris (Halogenated/Corrosive)."
Part 5: Regulatory & Final Disposal[6]
Waste Coding (RCRA - USA)
Because this specific intermediate is likely not P-listed or U-listed by name, it is classified by Characteristic :
-
D002: Corrosive (if pH > 12.5).[5]
-
D001: Ignitable (if in flammable solvent).[5]
-
Halogenated Solvent Code (F-List): If the molecule is dissolved in spent methylene chloride or chloroform, apply codes F001/F002 .
Final Destruction Method
The only acceptable final disposal method for this compound is High-Temperature Incineration .
-
Why? The bromine atom requires temperatures exceeding 1,100°C to ensure complete bond breakage. Lower temperatures can result in the formation of brominated dioxins or furans.
-
Verification: Ensure your waste contractor utilizes a facility equipped with wet scrubbers to capture the Hydrogen Bromide (HBr) gas generated during combustion.
References
-
National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Codes (D, F, K, P, U Lists). RCRA Regulations.[5] [Link]
-
PubChem. (n.d.). Compound Summary: 1-Methylpiperazine (Safety & Hazards). National Library of Medicine. [Link]
Sources
Personal protective equipment for handling 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine
Comprehensive Safety & Handling Guide: 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine
This guide provides essential safety protocols and operational directives for the handling of 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine (CAS RN: 153976-27-3). The information herein is synthesized from established safety data for structurally analogous compounds, including bromopyridine and piperazine derivatives, to ensure a robust and precautionary approach in the absence of a specific Material Safety Data Sheet (MSDS) for the target compound. It is imperative that this chemical be handled only by trained professionals familiar with its potential hazards.[1]
Hazard Assessment and Core Principles
Guiding Principle: All chemical products should be treated with the recognition of "having unknown hazards and toxicity."[1] Safe handling practices are the responsibility of the end-user and should be established based on a thorough risk assessment.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the potential chemical threats posed by the compound's structural components.
| Protection Area | Required PPE | Rationale and Expert Insight |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][6] A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Bromopyridine and piperazine compounds can cause serious eye irritation or damage.[3][7][8] The enclosed design of goggles is critical to prevent vapors and fine mists from reaching the eyes. |
| Skin and Body Protection | Chemical-resistant gloves (Nitrile or Neoprene are recommended).[2] A lab coat or chemical-resistant apron is also required.[9] For larger quantities, impervious clothing should be considered.[5] | Direct skin contact may lead to irritation or allergic reactions.[3][7][10] Contaminated clothing should be removed immediately and laundered before reuse.[4][11] |
| Respiratory Protection | Handling should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][11][12] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[5][6] | Vapors or aerosols of pyridine derivatives can be harmful if inhaled, potentially causing respiratory irritation.[9][3] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is paramount to ensuring safety. The following protocol outlines the essential steps for handling 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine.
-
Preparation and Pre-Handling Check:
-
Chemical Handling:
-
Post-Handling Procedures:
Emergency Procedures: A Self-Validating System
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9][11] Seek medical attention if irritation persists.[11][12]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15][5]
-
Spill Response:
Disposal Plan
Chemical waste must be managed in accordance with all local, state, and federal regulations.
-
Dispose of 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine and any contaminated materials as special waste.[12]
-
This should be done through a licensed disposal company.[12]
-
Do not dispose of the chemical down the drain or into the environment.[5]
Visualized Workflow
The following diagram illustrates the logical flow for ensuring safety when handling 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine.
Caption: Decision workflow for PPE selection and safe handling.
References
-
CAS 153976-27-3 | 1-(6-Bromopyridin-2-yl)-4-methylpiperazine. Hoffman Fine Chemicals. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Safety Data Sheet. SynZeal. [Link]
-
SAFETY DATA SHEET - 1-Amino-4-methylpiperazine. Thermo Fisher Scientific. [Link]
-
1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine. PubChem. [Link]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. synzeal.com [synzeal.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine | C12H18BrN3 | CID 86642886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. chemshuttle.com [chemshuttle.com]
- 12. broadpharm.com [broadpharm.com]
- 13. kishida.co.jp [kishida.co.jp]
- 14. fishersci.com [fishersci.com]
- 15. mmbio.byu.edu [mmbio.byu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
